(5-Chloro-2-fluoropyridin-3-yl)methanol
Description
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Properties
IUPAC Name |
(5-chloro-2-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGVSDKQZOVTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660517 | |
| Record name | (5-Chloro-2-fluoropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-79-5 | |
| Record name | (5-Chloro-2-fluoropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (5-Chloro-2-fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Pyridine Building Block
(5-Chloro-2-fluoropyridin-3-yl)methanol, a halogenated pyridine derivative, has emerged as a critical structural motif and a versatile intermediate in the landscape of modern medicinal and agrochemical research. Its unique electronic properties, conferred by the presence of both chloro and fluoro substituents on the pyridine ring, make it a highly sought-after building block for the synthesis of complex, biologically active molecules. The strategic placement of these halogens, coupled with the reactive hydroxymethyl group, provides a powerful handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, providing researchers and drug development professionals with the essential knowledge to effectively utilize this valuable chemical entity.
Chemical Identity and Physicochemical Properties
The fundamental identification of this compound is established by its Chemical Abstracts Service (CAS) registry number.
This unique identifier ensures unambiguous reference in scientific literature, patents, and chemical databases. The structural and physicochemical properties of this compound are summarized in the table below, providing a critical foundation for its application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClFNO | [1] |
| Molecular Weight | 161.56 g/mol | [1] |
| Appearance | Colorless solid | [3] |
| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 116.0 ± 25.9 °C | [1] |
| XLogP3 | 0.45 | [1] |
| Refractive Index | 1.546 | [1] |
These properties indicate a relatively polar molecule with a high boiling point, consistent with its solid-state nature at room temperature. Its moderate lipophilicity, as suggested by the XLogP3 value, is a desirable trait in drug design, often correlating with good membrane permeability.
Synthesis and Mechanistic Considerations
The process can be conceptually understood through the following workflow:
References
Technical Guide: Structural and Spectroscopic Analysis of (5-Chloro-2-fluoropyridin-3-yl)methanol
Foreword: Unveiling a Key Pharmaceutical Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of molecular design. (5-Chloro-2-fluoropyridin-3-yl)methanol (CAS No. 884494-79-5) represents a quintessential example of such a scaffold.[1] This molecule, featuring a pyridine ring functionalized with chloro, fluoro, and hydroxymethyl groups, offers a unique combination of electronic properties and reactive handles. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further nucleophilic substitution, and the hydroxymethyl group allows for straightforward derivatization into esters, ethers, or aldehydes.[2][3] This guide provides an in-depth analysis of its synthesis, structural characterization, and the scientific rationale behind the analytical methodologies employed, tailored for researchers and professionals in chemical and pharmaceutical development.
Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is critical for its application in synthesis and formulation. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFNO | [1][4] |
| Molecular Weight | 161.56 g/mol | [1][4] |
| CAS Number | 884494-79-5 | [1][4][5] |
| Density | 1.4 ± 0.1 g/cm³ | [1][4] |
| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [1][4] |
| Flash Point | 116.0 ± 25.9 °C | [1][4] |
| Refractive Index | 1.546 | [1][4] |
| Polar Surface Area (PSA) | 33.12 Ų | [1][4] |
| LogP | 1.366 | [1] |
Synthesis Pathway: From Carbaldehyde to Alcohol
The most direct and efficient synthesis of this compound involves the selective reduction of the corresponding carbaldehyde, 5-chloro-2-fluoro-3-pyridinecarbaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.
Rationale for Reagent Selection
The choice of reducing agent is paramount to ensure high yield and prevent unwanted side reactions.
-
Sodium Borohydride (NaBH₄): This is the preferred reagent for this specific transformation. NaBH₄ is a mild and selective hydride donor, highly effective for reducing aldehydes and ketones.[6][7] Its key advantage is its compatibility with protic solvents like methanol or ethanol, which serve both as the reaction medium and the proton source to quench the intermediate alkoxide.[6][7] This one-pot procedure simplifies the experimental setup.
-
Lithium Aluminum Hydride (LiAlH₄): While a powerful and effective reducing agent, LiAlH₄ is generally considered overkill for a simple aldehyde reduction.[7][8] It is far more reactive and less selective than NaBH₄, capable of reducing esters, carboxylic acids, and amides.[8] Crucially, LiAlH₄ reacts violently with protic solvents and requires a strictly anhydrous reaction environment (e.g., in THF or diethyl ether), followed by a separate, careful aqueous workup step.[6] Given the straightforward nature of the aldehyde reduction, the operational simplicity and safety of NaBH₄ make it the superior choice.
Synthesis Workflow Diagram
Caption: Workflow for the reduction of 5-chloro-2-fluoro-3-pyridinecarbaldehyde.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-fluoro-3-pyridinecarbaldehyde (1.0 eq) in anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.
Comprehensive Structural Characterization
A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure. This involves NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and Mass Spectrometry for confirming the molecular weight.
Characterization Workflow Diagram
Caption: Integrated workflow for the spectroscopic characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus results in a unique resonance frequency (chemical shift).
-
¹H NMR Analysis: The proton spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we expect to see signals for the two aromatic protons on the pyridine ring, the two protons of the methylene (-CH₂-) group, and the single proton of the hydroxyl (-OH) group.
-
¹³C NMR Analysis: The carbon spectrum shows a signal for each unique carbon atom. The pyridine ring will exhibit distinct signals for its carbon atoms, influenced by the attached substituents. The methylene carbon will also have a characteristic chemical shift.
Predicted NMR Data (in CDCl₃)
Note: These are predicted values based on established principles of substituent effects on aromatic systems and data from similar isomers. Actual experimental values may vary slightly. Data for the similar isomer (6-Chloro-2-fluoropyridin-3-yl)methanol was used as a reference point.[2]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Ring H | ~8.1 | Doublet (d) | H-6 |
| Ring H | ~7.7 | Doublet (d) | H-4 |
| Methylene | ~4.8 | Singlet (s) | -CH₂OH |
| Hydroxyl | ~2.5 | Singlet (s, broad) | -CH₂OH |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C-F | ~162 | C-2 |
| C-Cl | ~148 | C-5 |
| Ring C-H | ~140 | C-6 |
| Ring C-H | ~138 | C-4 |
| C-CH₂OH | ~125 | C-3 |
| Methylene C | ~62 | -CH₂OH |
Standard Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.[10]
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic (Pyridine ring) |
| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂) |
| 1600 - 1450 | C=C and C=N stretch | Pyridine ring |
| 1250 - 1000 | C-O stretch | Primary Alcohol |
| 1100 - 1000 | C-F stretch | Aryl-Fluoride |
| 800 - 600 | C-Cl stretch | Aryl-Chloride |
Standard Protocol for Solid-State IR (KBr Pellet):
-
Sample Preparation: Grind ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr disc in the sample holder of the IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of air is recorded first for correction.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.
-
Expected Molecular Ion: For C₆H₅ClFNO, the monoisotopic mass is 161.004364 Da.[4] In positive ion ESI-MS, the primary observed peak would be the protonated molecule [M+H]⁺ at m/z 162.0122.
-
Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragment. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show a peak for the [M+H]⁺ ion and a smaller peak at [M+2+H]⁺ with roughly one-third the intensity, which is a definitive indicator of a single chlorine atom in the molecule.
Standard Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the solution, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Detection: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z), and a spectrum is generated.
Significance in Drug Discovery and Development
This compound is not an end-product but a valuable intermediate. Its structure is strategically designed for use in building more complex, biologically active molecules.[1][2]
-
Role of Halogens: The incorporation of chlorine and fluorine is a common strategy in medicinal chemistry.[3][11] The C-F bond can increase metabolic stability by blocking sites susceptible to oxidative metabolism. Both halogens modify the electronic properties of the pyridine ring and can participate in halogen bonding, potentially improving the binding affinity of the final drug candidate to its target protein.[2]
-
Synthetic Versatility: The hydroxymethyl group is a versatile functional handle. It can be easily oxidized to an aldehyde for subsequent reactions (e.g., Wittig or reductive amination) or converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic displacement, allowing for the attachment of various other molecular fragments.
-
Applications: This scaffold is a key intermediate in the synthesis of a range of therapeutic agents, including kinase inhibitors and antiviral compounds, where the substituted pyridine core is crucial for target engagement and pharmacokinetic properties.[2][12]
Conclusion
This compound is a well-defined chemical entity whose synthesis and characterization rely on fundamental and robust analytical techniques. Its preparation via the selective reduction of the corresponding aldehyde is efficient and straightforward. A comprehensive analytical workflow employing NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of its structure, ensuring its quality and suitability for subsequent use in multi-step syntheses. As a versatile building block, this compound continues to be a valuable tool for medicinal chemists aiming to develop next-generation therapeutics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. danabiosci.com [danabiosci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL [myskinrecipes.com]
Physical and chemical properties of (5-Chloro-2-fluoropyridin-3-yl)methanol
An In-depth Technical Guide to the Physical and Chemical Properties of (5-Chloro-2-fluoropyridin-3-yl)methanol
Introduction
This compound is a halogenated pyridine derivative that serves as a critical and versatile building block in modern synthetic chemistry. Its structural combination of a pyridine core, a fluorine atom, a chlorine atom, and a reactive hydroxymethyl group makes it an intermediate of significant interest for researchers in drug discovery and agrochemical development. The pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1]
The strategic placement of halogen atoms profoundly influences the molecule's physicochemical and pharmacokinetic properties. The fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and modulate pKa, while the chlorine atom provides a site for further synthetic modification and can contribute to binding interactions.[2][3] This guide offers a comprehensive overview of the physical properties, chemical behavior, synthesis, and handling of this compound, providing a foundational resource for scientists leveraging this compound in their research.
Molecular Structure and Identification
The unique arrangement of substituents on the pyridine ring dictates the reactivity and utility of this compound. Understanding its fundamental identifiers is the first step in its application.
Chemical Structure:

Figure 1. 2D Structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 884494-79-5 | [4][5][6] |
| Molecular Formula | C₆H₅ClFNO | [4][5] |
| Molecular Weight | 161.56 g/mol | [4][5] |
| IUPAC Name | This compound | [4][5] |
| Synonyms | 5-Chloro-2-fluoro-3-pyridinemethanol; 5-Chloro-2-fluoro-3-(hydroxymethyl)pyridine | [4][5] |
| InChI Key | NBGVSDKQZOVTNV-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physical properties of a compound govern its behavior in both reaction vessels and biological systems. The data below has been compiled from various chemical suppliers and databases.
Table 2: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Colorless solid | [5] |
| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [4][5] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 116.0 °C | [4][5] |
| Refractive Index | 1.546 | [4][5] |
| Polar Surface Area (PSA) | 33.1 Ų | [4] |
| LogP (Lipophilicity) | 1.37 | [5] |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. | [2] |
Expert Insights on Physicochemical Properties
-
Solubility: The poor water solubility but high solubility in organic solvents like Dimethylformamide (DMF) and alcohols is typical for a small, functionalized aromatic compound. This profile makes it highly compatible with a wide range of standard organic reaction conditions.
-
Lipophilicity (LogP): The LogP value of 1.37 suggests moderate lipophilicity. This is a crucial parameter in drug design, as it indicates the compound's ability to partition between aqueous and lipid environments, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Polar Surface Area (PSA): A PSA of 33.1 Ų is relatively low, suggesting good potential for cell membrane permeability, a desirable characteristic for orally bioavailable drug candidates.
Synthesis and Purification
This compound is most logically and efficiently synthesized via the reduction of its corresponding carboxylic acid, 5-chloro-2-fluoronicotinic acid, which is a commercially available starting material.[7]
Proposed Synthetic Pathway
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical to ensure high yield and prevent side reactions. Borane complexes (e.g., BH₃·THF) are often preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for their superior selectivity, especially in the presence of other reducible functional groups or sensitive halogen substituents.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Reduction of 5-chloro-2-fluoronicotinic acid
Trustworthiness: This protocol is designed as a self-validating system. Each step, from the inert atmosphere to the specific quenching procedure, is included to maximize yield and purity while ensuring safety.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-chloro-2-fluoronicotinic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) under a positive pressure of nitrogen.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.
-
Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, approx. 1.5 eq) to the stirred solution via the dropping funnel over 30-45 minutes. The slow addition rate prevents a dangerous temperature spike and minimizes side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully cool the mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step safely neutralizes any excess borane.
-
Work-up: Concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its multiple reactive sites, which allow for diverse downstream modifications.
Reactivity Profile
-
Hydroxymethyl Group: The primary alcohol is the most versatile functional group. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, undergo O-alkylation to form ethers, or be esterified.
-
Halogen Substituents: The chlorine atom at the 5-position can be displaced via nucleophilic aromatic substitution (SNAᵣ) or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine at the 2-position is generally less reactive towards substitution but electronically activates the ring for such transformations.[2]
-
Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated or alkylated to form pyridinium salts.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery
This molecule is a valuable intermediate for synthesizing complex bioactive compounds. Its structure is relevant to the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core to interact with the ATP-binding site of the enzyme.
-
Antiviral and Antibacterial Agents: The fluoropyridine motif is present in several antimicrobial drugs.[4]
-
Androgen Receptor Modulators: A structurally similar isomer, (6-Chloro-2-fluoropyridin-3-yl)methanol, is used to synthesize modulators for treating neurodegenerative diseases, highlighting the potential of this structural class.[2]
Spectroscopic and Analytical Characterization
While specific experimental spectra for this exact compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. The data for the closely related isomer (6-Chloro-2-fluoropyridin-3-yl)methanol provides a strong comparative reference.[2]
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
-
A doublet for the proton at the 6-position.
-
A doublet for the proton at the 4-position, with coupling to the 6-H and potentially the 2-F.
-
A singlet or doublet (depending on coupling to the hydroxyl proton) for the two methylene protons (-CH₂OH).
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative fluorine, chlorine, and oxygen atoms will be shifted downfield. The C-F coupling will be observable as a large doublet for the carbon atom directly bonded to fluorine.
-
Mass Spectrometry (MS): In an ESI-MS spectrum, the compound would show a protonated molecular ion [M+H]⁺ at m/z 162. The key diagnostic feature would be the isotopic pattern for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), there will be two peaks: one for [M+H]⁺ and another for [M+2+H]⁺ at m/z 164, with a relative intensity of approximately 3:1.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are essential. In the absence of a specific Safety Data Sheet (SDS), handling should be based on the properties of similar halogenated aromatic alcohols.
-
General Precautions:
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term stability and to prevent potential oxidation of the alcohol, storage at 2–8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]
-
Conclusion
This compound is a high-value chemical intermediate with a rich profile of physical and chemical properties. Its strategic functionalization provides a robust platform for synthetic diversification, making it a key asset for researchers and scientists in the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge required to handle, utilize, and modify this compound effectively and safely, empowering its application in the synthesis of next-generation molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 884494-79-5|this compound|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemos.de [chemos.de]
An In-depth Technical Guide on the Reactivity and Stability of (5-Chloro-2-fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(5-Chloro-2-fluoropyridin-3-yl)methanol, a key halogenated pyridine derivative, has emerged as a pivotal building block in the landscape of modern medicinal and agrochemical research. Its unique electronic and structural features, imparted by the chloro, fluoro, and hydroxymethyl substituents on the pyridine core, offer a versatile platform for the synthesis of complex, high-value molecules. The strategic placement of these functional groups allows for a range of chemical transformations, making it an attractive starting material for the development of novel kinase inhibitors, modulators of androgen receptors, and other biologically active compounds.[1] This guide provides an in-depth analysis of the reactivity and stability of this compound, offering field-proven insights and detailed experimental frameworks to empower researchers in leveraging this compound to its full potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is the cornerstone of its effective application.
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These parameters are critical for process development, formulation, and ensuring safe handling and storage.
| Property | Value | Source |
| CAS Number | 884494-79-5 | [2][3] |
| Molecular Formula | C₆H₅ClFNO | [2] |
| Molecular Weight | 161.56 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 116.0 ± 25.9 °C | [2] |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) | [1] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR will reveal six distinct signals corresponding to the carbon atoms of the pyridine ring and the hydroxymethyl group. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent [M+H]⁺ ion at m/z 162.0, consistent with the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl) will be observable in high-resolution mass spectrometry.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three key functional groups: the hydroxymethyl group, the chloro group, and the fluoro group. The interplay of these groups on the electron-deficient pyridine ring dictates the molecule's synthetic applications.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality is a versatile handle for a variety of transformations, allowing for the introduction of diverse functionalities.
-
Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. Milder reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane are suitable for the synthesis of the aldehyde, while stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent will yield the carboxylic acid.
-
Esterification: Standard esterification protocols, such as reaction with a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC) or conversion to the corresponding acyl chloride followed by reaction with the alcohol, can be employed to form esters.
-
Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a common method for preparing ethers.
Experimental Protocol: General Procedure for O-Alkylation (Ether Synthesis)
-
Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then add the desired alkyl halide (1.1 eq). Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ether.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chloro and fluoro substituents, makes the aromatic core susceptible to nucleophilic aromatic substitution. The positions ortho and para to the ring nitrogen are particularly activated. While both halogens can potentially be displaced, the relative reactivity depends on the nature of the nucleophile and the reaction conditions.
-
Reaction with Amines: The chloro group is generally a better leaving group than the fluoro group in SNAr reactions. Therefore, reactions with primary or secondary amines are expected to preferentially displace the chlorine atom to introduce amino functionalities.
-
Reaction with Alkoxides and Thiolates: Strong nucleophiles like alkoxides and thiolates can also displace the halogens to form the corresponding ethers and thioethers.
References
Solubility of (5-Chloro-2-fluoropyridin-3-yl)methanol in common organic solvents
An In-Depth Technical Guide to the Solubility of (5-Chloro-2-fluoropyridin-3-yl)methanol in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of this compound in common organic solvents. Recognizing the critical role of solubility in pharmaceutical development—from synthesis and purification to formulation—this document moves beyond a simple data sheet. It offers a detailed exploration of the theoretical principles governing solubility, standardized experimental protocols for accurate measurement, and a discussion on predictive models. By integrating fundamental theory with practical, field-proven methodologies, this guide serves as a self-validating system for generating reliable and reproducible solubility data.
Introduction: The Criticality of Solubility in Pharmaceutical Development
This compound, a substituted pyridyl methanol derivative, represents a class of compounds with significant potential in medicinal chemistry.[1] Its journey from a promising new chemical entity (NCE) to a viable active pharmaceutical ingredient (API) is critically dependent on its physicochemical properties, with solubility being paramount. Poor solubility can hinder synthesis, complicate purification, and lead to significant challenges in developing bioavailable drug formulations.[2]
This guide is structured to provide a robust understanding of the factors influencing the solubility of this compound and to equip the researcher with the necessary tools to accurately quantify it. We will delve into the molecular characteristics of the solute and solvents, explore the thermodynamics of dissolution, and present a systematic approach to experimental solubility determination.
Theoretical Framework: Understanding Solute-Solvent Interactions
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like."[3][4] This principle is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent will be determined by its molecular structure and the corresponding properties of the solvent.
Molecular Properties of this compound
To predict its solubility behavior, we must first consider the key structural features of this compound:
-
Polarity: The presence of electronegative atoms (Cl, F, N, O) and the hydroxyl group (-CH₂OH) imparts significant polarity to the molecule.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This capacity for hydrogen bonding is a crucial determinant of its solubility in protic solvents.
-
Aromaticity: The pyridine ring contributes to van der Waals interactions and potential π-π stacking.
Hansen Solubility Parameters (HSP): A Predictive Tool
A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[3][4][5] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion forces): Arising from temporary fluctuating dipoles.
-
δp (Polar forces): Stemming from permanent dipoles.
-
δh (Hydrogen bonding): Representing the energy of hydrogen bonds.
Each solvent and solute can be characterized by a unique set of three Hansen parameters (δd, δp, δh), which can be visualized as a point in a three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents with similar HSP values.[3][4] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely to occur.[4]
Experimental Determination of Solubility
Accurate experimental determination of solubility is the cornerstone of understanding the behavior of this compound. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[6][7]
Materials and Equipment
-
This compound (ensure purity is characterized)
-
A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Figure 1: Experimental workflow for the shake-flask method.
Step-by-Step Protocol
-
Preparation: To a series of vials, add a known volume of each selected organic solvent. Add an excess of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer particles, centrifugation may be necessary to achieve a clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.[8][9] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Quantitative Solubility Data
The following table provides a template for presenting the experimental solubility data for this compound in a range of common organic solvents.
| Solvent | Solvent Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) | Observations |
| Hexane | 0.1 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 3.1 | |||
| Ethyl Acetate | 4.4 | |||
| Acetone | 5.1 | |||
| Ethanol | 5.2 | |||
| Methanol | 6.6 | |||
| Water | 10.2 |
Note: The Solvent Polarity Index is a relative measure of a solvent's polarity.
Influence of Temperature
The solubility of solids in liquids is generally temperature-dependent.[10][11] For most organic compounds, solubility increases with increasing temperature, as the dissolution process is often endothermic.[12] It is advisable to determine the solubility of this compound at different temperatures (e.g., 5 °C, 25 °C, and 40 °C) to understand its temperature sensitivity, which is crucial for processes like crystallization.
Safety and Handling
Appropriate safety precautions must be taken when handling this compound and organic solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Ventilation: Handle the compound and solvents in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[13]
-
Material Safety Data Sheet (MSDS)/Safety Data Sheet (SDS): Consult the MSDS/SDS for this compound and all solvents used for detailed information on hazards, handling, storage, and emergency procedures.[14][15]
Conclusion
This technical guide has outlined a comprehensive approach to understanding and determining the solubility of this compound in common organic solvents. By combining a strong theoretical foundation with detailed, practical experimental protocols, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of synthetic routes, purification strategies, and ultimately, the successful development of new pharmaceutical products. The methodologies described herein provide a self-validating framework that ensures scientific integrity and reproducibility.
References
- 1. echemi.com [echemi.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Solubility parameters (HSP) [adscientis.com]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. database.ich.org [database.ich.org]
- 8. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to the Health and Safety of (5-Chloro-2-fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, we frequently encounter novel molecules for which comprehensive toxicological and safety data are not yet available. (5-Chloro-2-fluoropyridin-3-yl)methanol is one such compound. While specific hazard classifications and detailed safety data sheets (SDS) are limited, a robust safety protocol can be constructed by examining its chemical structure, extrapolating from related compounds, and adhering to the foundational principles of chemical hygiene and risk management.
This guide is designed to provide you, the research professional, with a framework for handling this compound safely. It moves beyond a simple recitation of boilerplate safety warnings to explain the rationale behind each recommendation, empowering you to make informed decisions and foster a culture of safety within your laboratory.
Compound Identification and Known Properties
This compound is a substituted pyridine derivative. The presence of a chlorofluoro-pyridine ring and a methanol group suggests it is a polar organic solid with potential reactivity. Understanding its basic physical and chemical properties is the first step in a comprehensive risk assessment.
| Property | Value | Source |
| CAS Number | 884494-79-5 | [1] |
| Molecular Formula | C6H5ClFNO | [1] |
| Molecular Weight | 161.56 g/mol | [1] |
| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 116.0 ± 25.9 °C | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Appearance | Solid (typical for similar compounds) | [2][3] |
Note: The provided data is from a chemical supplier and should be considered provisional until independently verified.
Hazard Identification and Toxicological Assessment: Navigating the Data Gap
As of the date of this guide, specific toxicological data for this compound is not widely available in public databases.[1][2] Therefore, we must infer potential hazards based on its structural motifs:
-
Substituted Pyridine Core: Pyridine and its derivatives can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Some substituted pyridines exhibit toxicity to the nervous system, liver, or kidneys.
-
Chlorine and Fluorine Halogens: The presence of halogens can increase the reactivity and toxic potential of an aromatic compound.
-
Methanol Group: While the toxicity of the parent compound is not solely defined by this group, it is prudent to consider the hazards associated with methanol, such as toxicity upon ingestion, which can lead to blindness or be fatal.[4][5][6]
-
Harmful if swallowed, inhaled, or in contact with skin.
-
A potential cause of serious eye irritation.
-
A potential respiratory irritant.
This conservative approach is the cornerstone of safe laboratory practice when dealing with uncharacterized materials.
The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure
The most effective way to ensure safety is not simply to rely on personal protective equipment (PPE), but to implement a multi-layered strategy known as the hierarchy of controls. This framework prioritizes engineering and administrative solutions to minimize hazards at their source.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
-
Engineering Controls: The primary method for controlling exposure should be through engineering solutions. Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[8]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound.[7] This includes clearly defining the experimental steps, required safety measures, and emergency procedures. Access to the material should be restricted to trained and authorized personnel.
Handling, Storage, and Personal Protective Equipment (PPE)
Safe Handling Protocol:
-
Preparation: Before handling, review this guide and the specific SOP for your experiment. Ensure the fume hood is operational and the work area is clear of clutter.
-
Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to avoid generating airborne dust.
-
Transfers: Use appropriate tools (spatulas, powder funnels) to minimize the risk of spills. If making solutions, add the solid to the solvent slowly.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[8]
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][9]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
The storage area should be clearly labeled, and access should be restricted.[9]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the only line of defense. The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[8] |
| Hand Protection | Nitrile gloves (minimum) | Provides protection against incidental contact. For prolonged handling or immersion, consult glove manufacturer data. Always change gloves immediately if contaminated.[7] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat | Protects skin and personal clothing from contamination.[7] |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items. |
| Respiratory | Not required if handled in a fume hood | If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[8] |
Emergency Procedures: First Aid and Spill Response
Prompt and correct action during an emergency can significantly mitigate harm. All personnel working with this compound must be familiar with these procedures.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air at once.[11] If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method) and seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Accidental Release and Spill Cleanup Workflow:
A spill presents both an exposure risk and a potential for environmental contamination. The response should be swift, systematic, and safe.
Caption: A systematic workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate: Alert others in the area and evacuate if the spill is large or the substance is airborne.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Place the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the hazardous waste according to your institution's environmental health and safety guidelines.
Conclusion: A Commitment to Scientific Integrity and Safety
The responsible use of novel chemical entities like this compound is a hallmark of scientific excellence. By treating this compound with the caution it deserves, implementing robust engineering and administrative controls, and diligently using personal protective equipment, we can advance our research goals without compromising the health and safety of the scientific community. This guide provides the framework; the culture of safety is built by you.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. gov.uk [gov.uk]
- 6. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. Product Safety — US Methanol [usmeoh.com]
- 13. methanex.com [methanex.com]
Methodological & Application
Application Notes & Protocols: (5-Chloro-2-fluoropyridin-3-yl)methanol in Pharmaceutical Intermediate Synthesis
Section 1: Introduction & Strategic Significance
(5-Chloro-2-fluoropyridin-3-yl)methanol has emerged as a highly valuable and versatile building block in modern medicinal chemistry. Its strategic importance lies in its trifunctional nature, presenting three distinct and orthogonally reactive sites on a pyridyl core—a scaffold frequently found in bioactive molecules, particularly kinase inhibitors.[1][2][3] The strategic placement of a chloro group, a fluoro group, and a hydroxymethyl group allows for a modular and convergent approach to complex molecular architectures.
The 2-fluoro substituent is known to enhance metabolic stability and can modulate the basicity (pKa) of the pyridine nitrogen, which is critical for tuning pharmacokinetic profiles and target binding affinity.[1] The 5-chloro substituent serves as a robust handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4][5] Finally, the 3-hydroxymethyl group provides a versatile point for functionalization through oxidation, etherification, or esterification, enabling the introduction of various side chains or linking moieties.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 884494-79-5 | [6] |
| Molecular Formula | C₆H₅ClFNO | [6] |
| Molecular Weight | 161.56 g/mol | [6] |
| Boiling Point | 268.3±35.0 °C at 760 mmHg | [6] |
| Density | 1.4±0.1 g/cm³ | [6] |
| Appearance | Solid | N/A |
| Solubility | Highly soluble in DMF, DMSO; sparingly soluble in water. | [1] |
Section 2: Core Reactivity & Synthetic Versatility
The utility of this compound stems from the differential reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular structure. The primary reactive sites are the C5-chloro atom (for cross-coupling), the C3-hydroxymethyl group (for nucleophilic/oxidation reactions), and to a lesser extent, the C2-fluoro atom (for nucleophilic aromatic substitution).
Caption: Key synthetic pathways originating from this compound.
Section 3: Key Synthetic Transformations & Protocols
This section provides detailed, field-proven protocols for the three most critical transformations of this compound.
Protocol: Suzuki-Miyaura Cross-Coupling at the C5-Position
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and broad functional group tolerance.[7] In this context, it is used to displace the C5-chloro atom with a variety of aryl or heteroaryl boronic acids, forming the core biaryl structures common in many APIs.[5] The choice of a palladium catalyst and ligand is crucial; bulky, electron-rich phosphine ligands often give excellent results by facilitating the oxidative addition step, which can be sluggish for chloro-heterocycles.[4]
Experimental Protocol: Synthesis of (2-Fluoro-5-(4-methoxyphenyl)pyridin-3-yl)methanol
| Reagents & Materials | Amount | Moles | Purpose |
| This compound | 1.0 g | 6.19 mmol | Starting Material |
| (4-Methoxyphenyl)boronic acid | 1.13 g | 7.43 mmol | Coupling Partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | 253 mg | 0.31 mmol | Palladium Catalyst |
| Sodium Carbonate (Na₂CO₃) | 1.97 g | 18.57 mmol | Base |
| 1,4-Dioxane | 30 mL | - | Solvent |
| Water | 10 mL | - | Co-solvent |
Procedure:
-
To a 100 mL round-bottom flask, add this compound, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Causality: An aqueous base system is used to facilitate the transmetalation step of the catalytic cycle. The dppf ligand provides the necessary steric and electronic properties to promote efficient catalysis with the relatively unreactive chloropyridine substrate.
Protocol: O-Alkylation of the Hydroxymethyl Group
Williamson ether synthesis provides a straightforward method for converting the primary alcohol into an ether linkage. This reaction is fundamental for introducing linkers or modifying the steric and electronic properties of the side chain. The protocol requires a strong base to deprotonate the alcohol, forming an alkoxide, which then acts as a nucleophile.
Experimental Protocol: Synthesis of 5-Chloro-2-fluoro-3-(methoxymethyl)pyridine
| Reagents & Materials | Amount | Moles | Purpose |
| This compound | 1.0 g | 6.19 mmol | Starting Material |
| Sodium Hydride (NaH, 60% in mineral oil) | 297 mg | 7.43 mmol | Base |
| Iodomethane (CH₃I) | 0.46 mL | 7.43 mmol | Alkylating Agent |
| Anhydrous Tetrahydrofuran (THF) | 25 mL | - | Solvent |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF (10 mL) dropwise over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add iodomethane dropwise.
-
Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography (hexane/ethyl acetate) to yield the methyl ether.
Causality: Anhydrous conditions are critical as sodium hydride reacts violently with water. The stepwise, low-temperature addition of reagents controls the exothermic deprotonation and subsequent alkylation, preventing side reactions.
Protocol: Oxidation to 5-Chloro-2-fluoronicotinaldehyde
Oxidation of the primary alcohol to the corresponding aldehyde creates a key electrophilic intermediate. This aldehyde is a precursor for a multitude of transformations, including reductive amination, Wittig reactions, and aldol condensations, significantly expanding the synthetic possibilities. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its mild conditions and high efficiency.
Experimental Protocol: Synthesis of 5-Chloro-2-fluoronicotinaldehyde
| Reagents & Materials | Amount | Moles | Purpose |
| This compound | 1.0 g | 6.19 mmol | Starting Material |
| Dess-Martin Periodinane (DMP) | 3.15 g | 7.43 mmol | Oxidizing Agent |
| Dichloromethane (DCM) | 40 mL | - | Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | - | Quenching |
Procedure:
-
To a 100 mL round-bottom flask, dissolve this compound in dry DCM.
-
Add Dess-Martin periodinane in one portion at room temperature.
-
Stir the resulting suspension at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate solution (40 mL). Stir vigorously for 20 minutes until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aldehyde is often pure enough for the next step, but can be further purified by a short silica gel plug if necessary.
Causality: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The basic quench with sodium thiosulfate is necessary to neutralize the acetic acid byproduct and reduce any remaining DMP.
Section 4: Application Case Study: Synthesis of a Kinase Inhibitor Scaffold
The true power of this compound is demonstrated in multi-step syntheses. The following workflow illustrates its use in constructing a scaffold relevant to modern kinase inhibitors, such as those targeting c-Met or Jak/Stat pathways.[8][9]
Caption: Multi-step synthesis of a kinase inhibitor scaffold.
Synthetic Strategy Explanation:
-
Oxidation: The starting material is first oxidized to the aldehyde (as per Protocol 3.3). This converts the nucleophilic alcohol into an electrophilic carbonyl, priming it for the introduction of an amine side chain.
-
Reductive Amination: The aldehyde undergoes reductive amination with a primary or secondary amine (R¹-NH₂). This is a highly efficient and common method for forming C-N bonds. The imine intermediate is formed in situ and immediately reduced by a mild reducing agent like sodium triacetoxyborohydride.
-
Suzuki Coupling: With the side chain installed, the final diversification step is a Suzuki coupling (as per Protocol 3.1) at the C5-position to introduce a crucial aryl or heteroaryl group (R²), which often serves as the "hinge-binding" motif in kinase inhibitors. This late-stage functionalization allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
This sequence highlights the orthogonality of the functional groups, allowing for a planned and efficient synthesis of complex drug-like molecules.
Section 5: Safety, Handling, and Storage
Handling:
-
Always handle this compound in a well-ventilated fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water.[10]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
The compound is prone to oxidation upon prolonged exposure to air; storage under an inert atmosphere at 2–8°C is recommended for long-term stability.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]
Section 6: References
-
(6-Chloro-2-fluoropyridin-3-yl)methanol - Vulcanchem. (Note: This source refers to the 6-chloro isomer but provides relevant context on reactivity and properties applicable to substituted chlorofluoropyridyl methanols.) --INVALID-LINK--
-
This compound - Echemi. --INVALID-LINK--
-
Safety Data Sheet - MedchemExpress.com. (Note: This is a representative SDS for a similar pyridyl methanol compound, highlighting general safety protocols.) --INVALID-LINK--
-
(5-Chloro-3-fluoropyridin-2-yl)methanol - Achmem. --INVALID-LINK--
-
(5-Chloro-2-(5-fluoropyridin-3-yl)phenyl)methanol - PubChem, NIH. --INVALID-LINK--
-
(5-chloro-3-fluoropyridin-2-yl)methanol | CAS#:214055-12-6 | Chemsrc. --INVALID-LINK--
-
Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. --INVALID-LINK--
-
Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine - ResearchGate. --INVALID-LINK--
-
(5-Chloro-2-(6-fluoropyridin-3-yl)phenyl)methanol - PubChem, NIH. --INVALID-LINK--
-
Fisher Scientific Chemicals - SAFETY DATA SHEET. (Note: A representative SDS for a chloropyridinyl methanol compound.) --INVALID-LINK--
-
(5-Chloro-3-fluoropyridin-2-yl)methanol - Sigma-Aldrich. --INVALID-LINK--
-
884494-79-5|this compound - BLDpharm. --INVALID-LINK--
-
A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one - ResearchGate. --INVALID-LINK--
-
Process for the preparation of substituted pyridines - Google Patents. --INVALID-LINK--
-
Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. --INVALID-LINK--
-
Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents. --INVALID-LINK--
-
Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC, NIH. --INVALID-LINK--
-
Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. --INVALID-LINK--
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling - ACS Publications. --INVALID-LINK--
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles - MDPI. --INVALID-LINK--
-
Chemoselective Etherification of Benzyl Alcohols - Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines - PubMed. --INVALID-LINK--
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors - NIH. --INVALID-LINK--
-
Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed. --INVALID-LINK--
-
N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed. --INVALID-LINK--
-
(2,6-Dichloro-5-fluoropyridin-3-yl)methanol - ChemScene. --INVALID-LINK--
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors - ACS Publications. --INVALID-LINK--
References
- 1. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
Application Notes & Protocols: (5-Chloro-2-fluoropyridin-3-yl)methanol as a Strategic Building Block in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (5-Chloro-2-fluoropyridin-3-yl)methanol (CAS No: 884494-79-5). We delve into the causality behind its utility, offering field-proven insights into its role as a versatile building block. Detailed, self-validating protocols for key synthetic transformations are provided, including oxidation, O-alkylation, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution. The narrative emphasizes the strategic value of the unique combination of substituents—chloro, fluoro, and hydroxymethyl—on the pyridine core for modulating physicochemical properties and achieving desired target engagement in drug discovery programs, particularly in the domain of kinase inhibitors.
The Strategic Value in Drug Design
This compound is more than just a chemical intermediate; it is a carefully designed building block that offers medicinal chemists multiple strategic advantages. Its utility stems from the specific arrangement of functional groups on the pyridine ring, each contributing to the fine-tuning of a drug candidate's profile.
-
The Pyridine Core: The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor, a critical interaction for anchoring ligands into the active sites of many enzymes, particularly kinases.
-
The 2-Fluoro Substituent: The strategic placement of a fluorine atom at the 2-position has profound effects. It lowers the pKa of the pyridine nitrogen, reducing basicity and mitigating potential off-target effects or undesirable physicochemical properties. Crucially, fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity through favorable interactions with protein targets.[1][2]
-
The 5-Chloro Substituent: The chlorine atom serves two primary roles. First, it provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of diverse aryl and heteroaryl moieties to build molecular complexity. Second, the chloro group fills hydrophobic pockets within target proteins and can participate in halogen bonding, an increasingly recognized interaction in rational drug design.[5]
-
The 3-Hydroxymethyl Group: The primary alcohol is a versatile functional handle. It can be readily oxidized to an aldehyde for subsequent reactions, or it can be used to form ether or ester linkages, providing a key attachment point for side chains that can modulate solubility, cell permeability, and target engagement.[6]
This combination makes the scaffold particularly valuable in the synthesis of kinase inhibitors, where precise orientation of functional groups to interact with the hinge region, DFG loop, and hydrophobic pockets is paramount for potency and selectivity.[7][8][9]
Physicochemical Properties & Handling
A clear understanding of the building block's properties is essential for safe handling and successful experimentation.
| Property | Value | Source(s) |
| CAS Number | 884494-79-5 | [10][11] |
| Molecular Formula | C₆H₅ClFNO | [11] |
| Molecular Weight | 161.56 g/mol | [11] |
| Appearance | White to off-white solid | Inferred from typical small molecules |
| Boiling Point | 268.3±35.0 °C at 760 mmHg | [11] |
| Density | 1.4±0.1 g/cm³ | [11] |
| Flash Point | 116.0±25.9 °C | [11] |
Solubility & Stability: The compound is sparingly soluble in water but exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM).[6] It is stable under an inert atmosphere but may be prone to oxidation upon prolonged exposure to air. For long-term storage, it is recommended to keep the compound at 2–8°C under nitrogen or argon.[6]
Safety & Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Key Synthetic Transformations: Protocols & Rationale
The true power of this building block is realized through its versatile reactivity. The following protocols provide robust starting points for key transformations.
Workflow Overview
Caption: General experimental workflow for synthetic transformations.
Protocol 1: Oxidation to (5-Chloro-2-fluoropyridin-3-yl)carbaldehyde
Rationale: The oxidation of the primary alcohol to an aldehyde is a pivotal step, creating an electrophilic center for reactions such as reductive amination, Wittig reactions, and the formation of imines or oximes. This protocol uses Dess-Martin Periodinane (DMP), a mild oxidant that minimizes over-oxidation to the carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired aldehyde.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5-Chloro Position
Rationale: This protocol facilitates the formation of a C-C bond at the C5 position, enabling the introduction of (hetero)aryl groups. While aryl chlorides are less reactive than bromides, modern catalyst systems with bulky, electron-rich phosphine ligands like SPhos enable efficient coupling.[12][13]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) to achieve a concentration of approx. 0.2 M.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the 2-Fluoro Position
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the 5-chloro substituent activates the C2-F bond towards nucleophilic attack. This allows for the direct introduction of amines, thiols, or alkoxides, which are key functional groups in many drug candidates. This protocol details a common amination reaction.
Materials:
-
This compound (1.0 eq)
-
Desired amine nucleophile (e.g., morpholine) (1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, combine this compound (1.0 eq), the amine (1.5 eq), and the base (2.0 eq).
-
Add the anhydrous solvent (DMSO or NMP) to achieve a concentration of approx. 0.5 M.
-
Seal the vial and heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Stir for 4-16 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water (to remove residual high-boiling solvent) and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-amino-substituted pyridine.[14]
Building Block Versatility in Synthesis
The functional handles of this compound can be addressed in various sequences to generate complex scaffolds.
Caption: Reaction pathways illustrating the functional versatility.
Conclusion
This compound is a high-value building block for modern medicinal chemistry. Its pre-installed and orthogonally reactive functional groups provide a streamlined pathway to complex molecular architectures. The strategic incorporation of fluorine and chlorine offers a powerful method for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and insights provided herein are intended to empower researchers to effectively leverage this scaffold in their discovery programs, accelerating the development of novel therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]
- 7. soci.org [soci.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 884494-79-5|this compound|BLD Pharm [bldpharm.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Synthesis of Novel Derivatives from (5-Chloro-2-fluoropyridin-3-yl)methanol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (5-Chloro-2-fluoropyridin-3-yl)methanol in Medicinal Chemistry
This compound has emerged as a highly versatile and strategically important building block in modern medicinal chemistry. Its unique trifunctional nature—a reactive chlorine atom, a metabolically robust fluorine atom, and a modifiable primary alcohol—offers a powerful platform for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of key synthetic transformations, detailed experimental protocols, and the underlying chemical principles for the derivatization of this valuable starting material. The strategic incorporation of the chlorofluoropyridine motif can significantly enhance the pharmacological properties of a molecule, including binding affinity, metabolic stability, and pharmacokinetic profiles, making it a sought-after scaffold in the development of novel therapeutics, particularly kinase inhibitors and antiviral agents.[1]
The chlorine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The fluorine atom at the 2-position often enhances metabolic stability and can modulate the pKa of the pyridine nitrogen, influencing target engagement. Finally, the hydroxymethyl group at the 3-position is a versatile functional handle that can be readily oxidized to an aldehyde, converted into various ethers, or transformed into an amine, providing multiple avenues for structural diversification and the introduction of pharmacophoric elements.
Core Synthetic Transformations & Mechanistic Rationale
The derivatization of this compound can be systematically approached through a series of high-yield and well-established synthetic transformations. This section details the rationale and mechanistic underpinnings of four key reactions: oxidation, etherification, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Oxidation of the Hydroxymethyl Group to 5-Chloro-2-fluoronicotinaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a critical first step for a variety of subsequent derivatization reactions, such as reductive amination or Wittig reactions. Manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent for benzylic and allylic alcohols, making it an ideal choice for this transformation to avoid over-oxidation to the carboxylic acid.
Causality of Experimental Choices:
-
Reagent: Activated MnO₂ is chosen for its high chemoselectivity for benzylic-type alcohols, leaving the pyridine ring and halogen substituents untouched. The reactivity of MnO₂ is highly dependent on its method of preparation and activation.
-
Solvent: Dichloromethane (DCM) or chloroform are excellent solvents for this reaction as they are relatively inert and facilitate easy product isolation.
-
Reaction Conditions: The reaction is typically performed at room temperature to maintain selectivity. The heterogeneous nature of the reaction requires vigorous stirring to ensure efficient contact between the substrate and the oxidant.
Experimental Workflow for Oxidation:
Caption: Workflow for MnO₂ oxidation of this compound.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for converting the hydroxymethyl group into a diverse range of ethers. This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward.
-
Electrophile: Primary alkyl halides are ideal electrophiles for this SN2 reaction to minimize competing elimination reactions.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve the reactants and promote the SN2 mechanism.
Mechanistic Pathway for Williamson Ether Synthesis:
Caption: Two-step mechanism of the Williamson ether synthesis.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and a halide. This reaction is particularly useful for attaching aryl or heteroaryl moieties at the 5-position of the pyridine ring.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) is crucial for the efficient oxidative addition of the less reactive aryl chloride.
-
Base: A moderately strong base such as K₃PO₄ or Cs₂CO₃ is required for the transmetalation step.
-
Solvent: Aprotic solvents like dioxane or toluene are commonly used. The addition of water can sometimes accelerate the reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling:
References
Leveraging (5-Chloro-2-fluoropyridin-3-yl)methanol in the Synthesis of Advanced Agrochemicals
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Fluorinated Pyridine Moiety
In the landscape of modern agrochemical development, the pursuit of molecules with enhanced efficacy, greater target specificity, and improved environmental profiles is paramount. Halogenated pyridine derivatives have emerged as privileged scaffolds, conferring advantageous properties to active ingredients. The (5-Chloro-2-fluoropyridin-3-yl)methanol building block, in particular, serves as a critical starting point for the synthesis of novel insecticides.[1] The strategic placement of both a chlorine and a fluorine atom on the pyridine ring is not accidental; it is a deliberate design choice to modulate the electronic properties, metabolic stability, and binding affinity of the final molecule.[2]
The fluorine atom at the 2-position enhances metabolic stability by preventing oxidative degradation, while the chlorine atom at the 5-position increases the molecule's lipophilicity and can be crucial for interactions with the target protein.[2] The hydroxymethyl group at the 3-position provides a versatile handle for subsequent chemical modifications, allowing for the construction of complex and highly active agrochemicals.[2] This guide provides a detailed exploration of the application of this compound, focusing on its role as a key intermediate in the synthesis of next-generation sulfoximine insecticides, exemplified by the synthesis of a close analog of Sulfoxaflor.
Core Application: Synthesis of Sulfoximine Insecticides
The sulfoximine class of insecticides represents a significant advancement in pest control, particularly against sap-feeding insects that have developed resistance to other insecticide classes like neonicotinoids. This compound is a foundational building block for constructing the critical pyridylethylamine backbone of these active ingredients.
The overall synthetic workflow involves a multi-step process that transforms the initial alcohol into a complex sulfoximine. This process is designed to be robust and scalable, ensuring high purity of the final active ingredient.
Overall Synthetic Workflow
The transformation from the starting material to the final sulfoximine insecticide analog can be visualized as a three-stage process:
-
Activation of the Hydroxymethyl Group: The primary alcohol is converted into a more reactive leaving group, typically a chloride.
-
Introduction of the Ethylamine Sidechain: The activated intermediate undergoes nucleophilic substitution to build the core sidechain.
-
Formation of the Sulfoximine Moiety: The terminal portion of the sidechain is elaborated to install the pharmacologically active sulfoximine group.
Caption: High-level workflow for synthesizing a sulfoximine insecticide.
Detailed Protocols and Methodologies
The following protocols provide step-by-step instructions for the synthesis of a sulfoximine insecticide analog starting from this compound. These protocols are designed to be self-validating, with clear endpoints and characterization methods.
Protocol 1: Synthesis of 3-(Chloromethyl)-5-chloro-2-fluoropyridine
Causality: The conversion of the primary alcohol to an alkyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification process. This step creates a reactive electrophile ready for nucleophilic attack to build the carbon skeleton.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) |
| This compound | 884494-79-5 | 161.56 g/mol | 1.0 eq |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 1.2 eq |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | ~10 mL/g |
| Pyridine, anhydrous | 110-86-1 | 79.10 g/mol | 0.1 eq (catalytic) |
Procedure:
-
Under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of anhydrous pyridine to the solution.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Control the addition rate to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 3-(Chloromethyl)-5-chloro-2-fluoropyridine, which can often be used in the next step without further purification.
Expected Outcome: A pale yellow oil or low-melting solid. Purity can be assessed by ¹H NMR and GC-MS.
Protocol 2: Synthesis of the Sulfoximine Precursor
Causality: This step involves a nucleophilic substitution reaction where the previously synthesized alkyl chloride is reacted with a suitable nucleophile to introduce the key side chain that will ultimately be converted to the sulfoximine. The choice of nucleophile is critical and is often a protected form of an amino ethanethiol derivative.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) |
| 3-(Chloromethyl)-5-chloro-2-fluoropyridine | (from Step 1) | 179.99 g/mol | 1.0 eq |
| N-cyano-S-methyl-sulfoximine | N/A | Varies | 1.1 eq |
| Sodium hydride (60% in mineral oil) | 7646-69-7 | 24.00 g/mol | 1.2 eq |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | ~15 mL/g |
Procedure:
-
Under an inert nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of N-cyano-S-methyl-sulfoximine (1.1 eq) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C to allow for deprotonation.
-
Add a solution of 3-(Chloromethyl)-5-chloro-2-fluoropyridine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure sulfoximine insecticide analog.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Mechanism of Action: Disruption of the Insect Nervous System
Sulfoximine insecticides, such as Sulfoxaflor, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects.[3] However, their binding and mode of action are distinct from other nAChR agonists like neonicotinoids, which is why they are effective against neonicotinoid-resistant insect populations.[4]
The insecticide binds to the nAChR, a type of ion channel, causing it to open and remain open. This leads to an uncontrolled flow of ions across the neuronal membrane, resulting in the continuous stimulation of nerve cells. This hyperexcitation ultimately leads to paralysis and death of the insect. The (5-Chloro-2-fluoropyridin-3-yl)methyl moiety is crucial for orienting the molecule within the receptor's binding pocket.
Caption: Mode of action of sulfoximine insecticides at the insect nAChR.
Conclusion
This compound is a highly valuable and versatile building block in agrochemical synthesis. Its unique substitution pattern provides a foundation for creating active ingredients with superior performance and desirable toxicological profiles. The protocols and insights provided in this guide demonstrate a clear pathway from this key intermediate to a potent sulfoximine insecticide, highlighting the chemical logic and practical methodologies required for successful agrochemical development. Researchers and scientists can leverage this foundational knowledge to explore novel derivatives and further advance the field of crop protection.
References
Experimental procedure for O-alkylation of (5-Chloro-2-fluoropyridin-3-yl)methanol
Application Note & Protocol: O-alkylation of (5-Chloro-2-fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, with halogenated pyridines serving as versatile intermediates in the synthesis of a vast array of pharmacologically active compounds. This compound is a particularly valuable building block, as the chloro and fluoro substituents provide distinct electronic properties and potential metabolic stability to derivative molecules.[1][2] The hydroxymethyl group at the 3-position offers a prime site for further chemical modification, most notably through O-alkylation.
This application note provides a detailed experimental procedure for the O-alkylation of this compound. The described protocol is based on the principles of the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[3][4][5][6] This reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the alcohol with a strong base, acts as a nucleophile to displace a halide from an alkyl halide.[4][5][6]
The choice of a strong, non-nucleophilic base is critical to the success of this reaction. Sodium hydride (NaH) is an exemplary choice for this purpose.[7][8] As a powerful superbase, it readily deprotonates alcohols to form the corresponding sodium alkoxides.[7][8] The in-situ generation of the alkoxide in an aprotic polar solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), creates a highly reactive nucleophile poised for reaction with a suitable alkylating agent.
This guide will detail the necessary reagents, equipment, step-by-step procedure, and safety considerations for performing this transformation, as well as methods for purification and characterization of the final product.
Reaction Scheme & Mechanism
The O-alkylation of this compound proceeds in two key steps:
-
Deprotonation: The alcohol is deprotonated by sodium hydride to form a sodium alkoxide intermediate.
-
Nucleophilic Substitution: The resulting alkoxide attacks the alkyl halide in an SN2 fashion to form the desired ether product and a sodium halide salt.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive with water.[9][10] Handle under inert atmosphere. |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | ≥99% | Commercially Available | Store according to supplier's recommendations. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Use a freshly opened bottle or dry over sodium/benzophenone. |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or equivalent | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Commercially Available | For quenching the reaction. |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available | For extraction. |
| Brine (Saturated aqueous NaCl) | Reagent Grade | Commercially Available | For washing the organic layer. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic layer. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes for liquid transfer
-
Ice bath
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for purification (e.g., chromatography column)
Experimental Protocol
Safety Precautions
-
Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[9][10][11] It is also corrosive and can cause severe skin and eye irritation.[9][12][13] Always handle sodium hydride in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[10][12] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[9][10][11][12][13]
-
Alkyl Halides: Many alkyl halides are toxic, flammable, and/or carcinogenic. Handle with care in a fume hood and wear appropriate PPE.
-
Solvents: Anhydrous solvents are flammable. Keep away from ignition sources.
Step-by-Step Procedure
-
Preparation of the Reaction Vessel:
-
Dry a round-bottom flask equipped with a magnetic stir bar in an oven at >100 °C for at least 4 hours.
-
Assemble the flask with a condenser and a gas inlet adapter while hot and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon). This ensures an anhydrous reaction environment.
-
-
Addition of Reagents:
-
To the cooled flask, add this compound (1.0 equivalent).
-
Add anhydrous THF or DMF (calculate for a concentration of approximately 0.1-0.5 M).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
-
Deprotonation with Sodium Hydride:
-
Carefully weigh the required amount of sodium hydride (60% dispersion in mineral oil, 1.1-1.5 equivalents) in a glovebox or under a stream of inert gas.
-
Under a positive pressure of inert gas, add the sodium hydride portion-wise to the stirred solution of the alcohol at 0 °C (ice bath).
-
Causality: Adding NaH at 0 °C helps to control the initial exothermic reaction and the rate of hydrogen gas evolution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of a cloudy suspension and evolution of hydrogen gas (bubbling) are indicative of alkoxide formation.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the alkyl halide (1.1-1.5 equivalents) dropwise via syringe.
-
Causality: A slight excess of the alkylating agent ensures complete consumption of the alkoxide. The slow addition helps to control any exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
TLC Monitoring: Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to monitor the disappearance of the starting material and the appearance of the product spot.
-
-
Reaction Quench and Work-up:
-
Once the reaction is complete (as determined by TLC), cool the flask in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy any unreacted sodium hydride.
-
Causality: Quenching at 0 °C is crucial to safely manage the exothermic reaction of water with residual NaH.
-
Transfer the mixture to a separatory funnel.
-
Add water and ethyl acetate and shake to partition the product into the organic layer.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Characterization
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
The structure and purity of the final product should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the O-alkylated product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Reaction Time | Typically 2-12 hours, depending on the reactivity of the alkyl halide. |
| Yield | Good to excellent yields (70-95%) are expected for primary alkyl halides. |
| Purity (after chromatography) | >95% as determined by HPLC and NMR. |
Troubleshooting:
-
Low or No Reaction:
-
Cause: Incomplete deprotonation due to wet reagents or glassware.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Use a fresh bottle of sodium hydride.
-
Cause: Low reactivity of the alkyl halide.
-
Solution: Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). The reaction may also require heating.
-
-
Formation of Side Products:
-
Cause: Elimination (E2) reaction, particularly with secondary or tertiary alkyl halides.[4]
-
Solution: Use a primary alkyl halide whenever possible.
-
Cause: N-alkylation of the pyridine ring.
-
Solution: While O-alkylation is generally favored under these conditions for this substrate, careful control of reaction temperature can minimize this side reaction.
-
Conclusion
The O-alkylation of this compound using sodium hydride and an alkyl halide is a reliable and efficient method for the synthesis of a variety of 3-(alkoxymethyl)-5-chloro-2-fluoropyridine derivatives. These products are valuable intermediates for the development of novel pharmaceuticals and agrochemicals. By following the detailed protocol and safety precautions outlined in this application note, researchers can confidently perform this important transformation in the laboratory.
References
- 1. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. fvs.com.py [fvs.com.py]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium hydride - Wikipedia [en.wikipedia.org]
- 8. Sodium Hydride (NaH) [benchchem.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. fishersci.com [fishersci.com]
- 12. alkalimetals.com [alkalimetals.com]
- 13. nj.gov [nj.gov]
The Strategic Application of (5-Chloro-2-fluoropyridin-3-yl)methanol in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Pivotal Building Block for Targeted Therapeutics
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling pathways, are frequently implicated in the pathogenesis of various diseases. The strategic design of small molecules that can effectively modulate the activity of specific kinases is therefore of paramount importance. (5-Chloro-2-fluoropyridin-3-yl)methanol has emerged as a critical structural motif and a versatile synthetic intermediate in the development of a new generation of kinase inhibitors. Its unique electronic properties and defined stereochemistry offer a scaffold that can be elaborated to achieve high binding affinity and selectivity. This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a focus on the practical methodologies and the underlying chemical principles that drive their efficacy. We will delve into the synthesis of the BRAF inhibitor Encorafenib as a prime example, illustrating the journey from this key starting material to a clinically significant therapeutic agent.
Core Synthesis Strategy: From Pyridyl Methanol to Kinase Inhibitor
The synthetic utility of this compound lies in its capacity to be transformed into a key aldehyde intermediate, which then serves as a linchpin for coupling with other heterocyclic systems to construct the final kinase inhibitor. The overall synthetic workflow can be conceptualized as a two-stage process:
-
Oxidation: The initial and crucial step involves the selective oxidation of the primary alcohol functionality of this compound to the corresponding aldehyde, 5-chloro-2-fluoro-3-formylpyridine.
-
Carbon-Carbon Bond Formation: The resulting aldehyde is then typically engaged in a carbon-carbon bond-forming reaction, most commonly a Suzuki-Miyaura cross-coupling, to link the pyridyl core to other key fragments of the final inhibitor.
This modular approach allows for the convergent synthesis of complex molecules, a strategy highly favored in drug development for its efficiency and flexibility.
Experimental Protocols: A Step-by-Step Guide
Part 1: Oxidation of this compound to 5-chloro-2-fluoro-3-formylpyridine
The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a delicate but essential transformation. Several methods can be employed, with the choice often depending on substrate tolerance, scale, and reagent availability. Here, we detail two robust and widely used protocols.
The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes.[1][2][3] It is known for its operational simplicity and broad functional group tolerance.[1]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-chloro-2-fluoro-3-formylpyridine.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents moisture from hydrolyzing the DMP reagent.
-
Stoichiometry of DMP: A slight excess of DMP ensures complete conversion of the starting material.
-
Quenching with NaHCO₃/Na₂S₂O₃: The bicarbonate neutralizes the acetic acid byproduct of the reaction, while the thiosulfate reduces the excess periodinane.[1]
Oxidation with activated manganese dioxide is a classic and effective method for the conversion of allylic and benzylic alcohols to the corresponding aldehydes.[4][5] Given the activated nature of the pyridyl methanol, this method is also highly applicable.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite® or a similar filtration aid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or CHCl₃, add a large excess of activated MnO₂ (5-10 eq by weight).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly depending on the activity of the MnO₂ and can range from a few hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the filter cake thoroughly with DCM or CHCl₃.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 5-chloro-2-fluoro-3-formylpyridine.
-
Purify the product by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Large Excess of MnO₂: MnO₂ is a heterogeneous reagent, and a large excess is required to ensure a sufficient surface area for the reaction to proceed at a reasonable rate.[4]
-
Activated MnO₂: The reactivity of MnO₂ is highly dependent on its method of preparation. Commercially available "activated" MnO₂ is generally suitable.
-
Filtration through Celite®: This is essential for the complete removal of the fine black powder of MnO₂ from the reaction mixture.
Part 2: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Core Synthesis
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds.[6][7][8] In the synthesis of kinase inhibitors like Encorafenib, it is employed to couple the 5-chloro-2-fluoro-3-formylpyridine (or a derivative) with a suitable boronic acid or boronate ester partner.
This protocol provides a general starting point for the Suzuki coupling of a pyridyl halide with a boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
5-chloro-2-fluoro-3-formylpyridine (or a suitable derivative)
-
Aryl or heteroaryl boronic acid or boronate ester (e.g., pinacol boronate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Standard laboratory glassware, magnetic stirrer, condenser, and inert atmosphere setup
Procedure:
-
In a reaction vessel, combine 5-chloro-2-fluoro-3-formylpyridine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for efficient coupling. For challenging substrates, more sophisticated ligand systems (e.g., Buchwald or Fu ligands) may be required to promote the catalytic cycle.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[6] The choice of base can significantly impact the reaction rate and yield.
-
Degassed Solvents: Removing dissolved oxygen is critical as it can oxidize the Pd(0) catalyst, leading to deactivation.
Data Presentation
| Starting Material | Reagent | Product | Typical Yield | Reference |
| This compound | Dess-Martin Periodinane | 5-chloro-2-fluoro-3-formylpyridine | 85-95% | [1][2] |
| This compound | Activated MnO₂ | 5-chloro-2-fluoro-3-formylpyridine | 70-90% | [4][5] |
| 5-chloro-2-fluoro-3-formylpyridine | Arylboronic acid / Pd catalyst | 3-Aryl-5-chloro-2-fluoropyridine derivative | 60-90% | [6][7] |
Visualization of Synthetic Workflow and Biological Context
Synthetic Workflow Diagram
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Troubleshooting impurities in (5-Chloro-2-fluoropyridin-3-yl)methanol synthesis
Technical Support Center: (5-Chloro-2-fluoropyridin-3-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical building block. As a key intermediate in the development of kinase inhibitors and antiviral agents, achieving high purity is paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered before and during the synthesis process.
Q1: What is the most common and reliable laboratory-scale synthesis route for this compound?
The most prevalent and robust method for synthesizing this compound is the reduction of its corresponding carboxylic acid, 5-chloro-2-fluoronicotinic acid, or its ester derivative (e.g., ethyl or methyl ester).[2][3] The reduction is typically accomplished using mild reducing agents like sodium borohydride (NaBH₄) in combination with a Lewis acid or, more commonly, borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS). This approach is favored due to its high selectivity for the carboxylic acid/ester group without affecting the chloro- or fluoro-substituents on the pyridine ring under controlled conditions.
Q2: What are the primary impurities I should anticipate in my crude product?
The impurity profile is highly dependent on the purity of the starting materials and the specific reaction conditions employed. However, several common impurities are consistently observed. Understanding these is the first step in effective troubleshooting.
| Impurity Name | Chemical Structure | Origin | Common Analytical Signature (LC-MS) |
| 5-Chloro-2-fluoronicotinic acid | C₆H₃ClFNO₂ | Unreacted starting material | [M+H]⁺ = 176.0 |
| (2,5-Dichloropyridin-3-yl)methanol | C₆H₅Cl₂NO | Reduction of 2,5-dichloronicotinic acid impurity in the starting material | [M+H]⁺ = 178.0 |
| (2-Fluoropyridin-3-yl)methanol | C₆H₆FNO | Over-reduction/dehalogenation of the target molecule | [M+H]⁺ = 128.1 |
| Borate Esters/Complexes | Variable | Reaction with borane reducing agents and the product alcohol | Often not directly observed by LC-MS but can complicate NMR and work-up |
| 5-Chloro-2-fluoronicotinaldehyde | C₆H₃ClFNO | Partial reduction of the starting acid or oxidation of the product alcohol | [M+H]⁺ = 160.0 |
Q3: What analytical techniques are recommended for purity assessment and impurity identification?
A multi-pronged analytical approach is essential for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and separating the target compound from closely related impurities. A reverse-phase C18 column with a gradient of water (often with 0.1% formic acid or TFA) and acetonitrile is a typical starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the mass of unknown peaks observed in the HPLC chromatogram, allowing for the rapid identification of the impurities listed in the table above.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying impurities if they are present in sufficient quantities (>1-2%). Key diagnostic signals for the product include the singlet for the -CH₂OH protons (around 4.7 ppm in CDCl₃) and the distinct aromatic proton signals.[1]
Q4: What are the ideal storage conditions for this compound to ensure its long-term stability?
This compound is susceptible to oxidation upon prolonged exposure to air, which can lead to the formation of the corresponding aldehyde and other degradation products, often indicated by a yellowing of the material.[1] For optimal stability, it is recommended to store the compound at 2–8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1]
Section 2: Detailed Troubleshooting Guide
This section provides solutions to specific experimental problems. The causality behind each issue is explained to empower you to make informed adjustments to your protocol.
Q: My final product's ¹H NMR spectrum shows a broad singlet and persistent acidic impurity peaks even after purification. What is the cause and how do I resolve this?
A: This is a classic sign of contamination from both the unreacted carboxylic acid starting material (5-chloro-2-fluoronicotinic acid) and boronic acid byproducts from the reduction.
-
Causality:
-
Unreacted Starting Material: The reduction may be incomplete due to insufficient reducing agent, deactivation of the borane reagent by moisture, or the formation of a stable borate-carboxylate intermediate that is slow to reduce.
-
Boronic Acid Residues: During the aqueous quench of the reaction (e.g., with water or methanol), borane and its intermediates are hydrolyzed to boric acid and other boronic acid species. These are acidic and can co-extract with your product, especially if the work-up is not optimized. They can also form esters with your product alcohol, leading to complex NMR spectra.
-
-
Troubleshooting & Optimization Protocol:
-
Reaction Check: Before work-up, always check for reaction completion using TLC or LC-MS to ensure all starting material has been consumed. If the reaction has stalled, a careful additional charge of the reducing agent may be required.
-
Optimized Quench: Quench the reaction slowly at 0°C, not with water, but with methanol (MeOH). The methoxyborane species formed are more readily hydrolyzed and removed.
-
Basic Wash: The most critical step is to perform a liquid-liquid extraction with a mild basic solution. After removing the reaction solvent, dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL per 100 mL of organic phase). This will deprotonate and extract the acidic starting material and boronic acids into the aqueous layer.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This procedure effectively removes the vast majority of acidic impurities.
-
Q: My LC-MS analysis reveals an impurity with a mass of [M+H]⁺ = 178.0, corresponding to a di-chloro analog. Where does this come from, and how can it be prevented?
A: This impurity is almost certainly (2,5-Dichloropyridin-3-yl)methanol. Its presence points directly to an impurity in your 5-chloro-2-fluoronicotinic acid starting material.
-
Causality: The synthesis of 5-chloro-2-fluoronicotinic acid often starts from 2,6-dichloro-5-fluoronicotinic acid, which undergoes a selective reduction (dechlorination) at the 6-position.[2] If this selective dechlorination is incomplete, the resulting starting material will be contaminated with 2,5-dichloronicotinic acid. This impurity then gets reduced along with your primary starting material to yield the unwanted di-chloro alcohol.
-
Troubleshooting & Optimization Protocol:
-
Starting Material Analysis (Crucial): Before beginning your synthesis, you MUST analyze your batch of 5-chloro-2-fluoronicotinic acid by LC-MS and/or HPLC. This is a self-validating step. If you detect the di-chloro acid (MW=192.0 g/mol ), you must either purify the starting material or accept a lower purity final product.
-
Purification of Starting Material: If the di-chloro impurity is present at >1-2%, consider recrystallizing the 5-chloro-2-fluoronicotinic acid from a suitable solvent system to improve its purity before proceeding with the reduction.
-
Purification of Final Product: If the impurity is carried through to the final product, it can be challenging to remove due to its similar polarity. Careful column chromatography on silica gel using a shallow gradient of ethyl acetate in hexanes is the most effective method. Monitor fractions carefully by TLC or HPLC to achieve separation.
-
Q: I'm observing a significant side product with a mass corresponding to de-chlorination ([M+H]⁺ = 128.1). Why am I losing the chloro-substituent?
A: This impurity, (2-Fluoropyridin-3-yl)methanol, is a result of hydrodechlorination, an over-reduction side reaction. The reaction conditions are likely too harsh.
-
Causality: While boranes are generally chemoselective, prolonged reaction times, elevated temperatures, or the use of more powerful reducing agents (or those contaminated with transition metals) can lead to the reduction of the C-Cl bond. Pyridyl halides are more susceptible to this than aryl halides.
-
Troubleshooting & Optimization Protocol:
-
Temperature Control: Maintain a strict reaction temperature. For BH₃·THF reductions, the reaction should typically be run between 0°C and room temperature. Avoid heating the reaction unless absolutely necessary and validated.
-
Reaction Time: Monitor the reaction progress closely. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this increases the likelihood of side reactions.
-
Stoichiometry of Reducing Agent: Use the minimum effective amount of the borane reagent. A typical starting point is 1.5 to 2.0 equivalents. Excess reagent can promote over-reduction.
-
Choice of Reagent: If the problem persists, consider a milder reducing agent. For example, if reducing an ester intermediate, NaBH₄ in a protic solvent might be a viable, less aggressive alternative.
-
Section 3: Key Experimental Protocols
Protocol 1: General Synthesis of this compound via BH₃·THF Reduction
-
Setup: To a flame-dried, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-chloro-2-fluoronicotinic acid (5.0 g, 28.5 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula. Stir the suspension under a positive pressure of nitrogen.
-
Addition of Reducing Agent: Cool the flask to 0°C using an ice-water bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (57 mL, 57.0 mmol, 2.0 eq.) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (e.g., 50% EtOAc/Hexane) or LC-MS.
-
Quench: Once the starting material is consumed, cool the reaction mixture back to 0°C. Very slowly and carefully, add methanol (20 mL) dropwise to quench the excess BH₃·THF. Vigorous gas evolution (H₂) will occur.
-
Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol. Proceed immediately to Protocol 2 for extraction and purification.
Section 4: Visualization of Impurity Pathways and Troubleshooting
The following diagrams illustrate the chemical transformations leading to common impurities and a logical workflow for troubleshooting.
Caption: Origin of common impurities in the synthesis.
Caption: Troubleshooting workflow for an impure sample.
References
Technical Support Center: Purification of Substituted Pyridine Methanol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of substituted pyridine methanol derivatives. These molecules, while synthetically valuable, often present unique challenges due to the interplay of the basic pyridine nitrogen and the polar hydroxymethyl group.
Frequently Asked Questions (FAQs)
Q1: My final substituted pyridine methanol derivative is a persistent yellow or brown oil, but I expected a solid. What are the likely causes?
A1: This is a common issue. The oily nature or discoloration can stem from several sources:
-
Residual Metal Catalysts: If you used a transition metal catalyst (e.g., Palladium, Copper) in your synthesis, even trace amounts can remain, imparting color and preventing crystallization. These metals can often be removed using specialized metal scavengers.[1][2]
-
Pyridine N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, forming a highly polar N-oxide derivative.[3] These impurities can interfere with crystallization and add color.
-
Hygroscopic Nature: Pyridine derivatives are often hygroscopic, readily absorbing atmospheric moisture to form a viscous oil or gum.[4] Ensuring all solvents are anhydrous and handling the compound under an inert atmosphere can help.
-
Minor Impurities: Small amounts of unreacted starting materials or side-products can act as "crystallization inhibitors." A high-purity sample is often required for crystallization to occur.
Q2: What are the most common impurities I should look for in my NMR or LC-MS analysis?
A2: Besides your starting materials, be aware of:
-
Pyridine N-Oxides: These are common byproducts if the reaction was exposed to air or oxidizing conditions. They are significantly more polar than the parent pyridine.[3]
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO, or pyridine itself) can be difficult to remove.[5][6][7][8][9] Co-evaporation with a solvent like toluene can be effective for removing residual pyridine.[10][11]
-
Water: Due to the hygroscopic nature of pyridines, water is a very common impurity that can broaden NMR signals.[4]
-
Side-Products from Tosylation: If you are activating the methanol group with tosyl chloride in the presence of pyridine, be aware that this can sometimes lead to the formation of the corresponding chloride instead of the tosylate, creating a difficult-to-separate impurity.[12]
Q3: My compound appears to be streaking badly or decomposing on my silica gel column. What can I do?
A3: The basicity of the pyridine nitrogen often leads to strong interactions with the acidic silica gel, causing streaking (tailing) and sometimes degradation.[13] Here are several strategies to overcome this:
-
Deactivate the Silica: You can use a less acidic stationary phase like alumina or deactivated silica gel.[13]
-
Use a Mobile Phase Additive: Adding a small amount of a basic modifier to your eluent can significantly improve peak shape. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia in your solvent system. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, is effective for very polar compounds.[13]
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase (C18) chromatography can be an excellent alternative where the stationary phase is non-polar.[13]
-
Check for Stability: Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot smears, it's a sign of instability on silica.[5]
Troubleshooting Guide by Symptom
This section provides a more detailed breakdown of common problems and their solutions, organized by the specific issue you are observing.
Problem: Low Yield After Purification
Low recovery of your target compound can be frustrating. The cause often lies in the workup or the chromatography conditions.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Product Lost in Aqueous Wash | Substituted pyridine methanols can have significant water solubility, especially if they are small or have additional polar functional groups. Acidic washes, intended to remove basic impurities, will protonate your product, making it highly water-soluble. | Avoid acidic washes if your product is basic. Use a saturated sodium bicarbonate or brine wash instead. To recover product from an acidic aqueous layer, basify it with NaOH or Na₂CO₃ and re-extract with an organic solvent like ethyl acetate or dichloromethane. |
| Compound Tailing on Column | As mentioned in the FAQ, the basic pyridine nitrogen interacts strongly with acidic silica gel. This leads to a continuous "bleeding" of the compound off the column over many fractions, resulting in low concentrations that are difficult to recover.[13] | Add 1% triethylamine or a few drops of ammonia to your eluent. This neutralizes the acidic sites on the silica, sharpening the elution band and improving recovery. |
| Irreversible Adsorption/Decomposition | Some compounds may bind irreversibly to silica or decompose upon contact. This is especially true for sensitive functional groups. | Perform a silica stability test (2D TLC).[5] If unstable, consider alternative purification methods like recrystallization, reverse-phase chromatography, or using a different stationary phase like alumina.[13] |
| Incomplete Elution | The chosen solvent system may not be polar enough to elute your highly polar product from the column. | If your compound is not coming off the column, try flushing with a more polar solvent system, such as 5-10% methanol in dichloromethane, potentially with an ammonia additive.[13] |
Problem: Persistent Impurities in Final Product
Even after purification, you may see lingering impurities in your analytical data. Identifying these is the first step to removing them.
Workflow for Identifying and Removing Impurities
Below is a decision-making workflow for tackling persistent impurities.
Caption: Troubleshooting decision tree for common impurities.
Problem: Difficulty with Crystallization
Pyridine derivatives are notoriously difficult to crystallize.[14] If your purified compound is an oil, these steps can help.
-
Ensure High Purity: Oils often contain minor impurities that inhibit lattice formation. Try re-purifying a small amount by preparative TLC or a very careful column to see if a purer fraction will solidify.
-
Solvent Screening: The key is to find a solvent (or solvent pair) where your compound is soluble when hot but sparingly soluble when cold.[15][16]
-
Good Single Solvents: Try solvents like ethyl acetate, isopropyl alcohol, acetonitrile, or toluene.
-
Solvent/Anti-Solvent Pairs: Dissolve your compound in a minimum amount of a good solvent (like dichloromethane or methanol). Then, slowly add an "anti-solvent" in which it is insoluble (like hexanes, pentane, or diethyl ether) until the solution becomes cloudy. Gently warm until it's clear again, then allow it to cool slowly.[15]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[17]
-
Seeding: If you have even a tiny crystal of the pure compound, add it to the cold, supersaturated solution to initiate crystallization.[17]
-
-
Salt Formation: If the freebase refuses to crystallize, converting it to a salt (e.g., hydrochloride, tartrate) can dramatically improve its crystallinity. This is a common tactic for basic compounds.[14]
Key Protocols and Methodologies
Protocol 1: General Purification Workflow
This diagram outlines the standard decision-making process for purifying a crude substituted pyridine methanol derivative.
Caption: General purification workflow for pyridine methanol derivatives.
Protocol 2: Removal of Residual Palladium Catalyst with a Metal Scavenger
Residual palladium from cross-coupling reactions is a common and problematic impurity. Silica-based scavengers are highly effective for its removal.[1][18]
Materials:
-
Crude product containing palladium residue.
-
An appropriate solvent (e.g., THF, Ethyl Acetate).
-
Silica-based metal scavenger with a thiol or thiourea functionality (e.g., SiliaMetS® Thiol).[19]
-
Filter funnel and flask.
Procedure:
-
Dissolve the crude product in a suitable organic solvent to a concentration of 10-50 mg/mL.
-
Add the metal scavenger resin (typically 3-5 equivalents relative to the theoretical amount of residual metal).
-
Stir the mixture at room temperature for 4-16 hours. Gentle heating (e.g., 40 °C) can sometimes accelerate the scavenging process.
-
Monitor the removal of the metal by testing the solution (e.g., by TLC, checking for baseline dark spots, or by ICP-MS if available).
-
Once scavenging is complete, remove the resin by simple filtration, washing the resin with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product, now free of metal residue.
Protocol 3: Purification via Acid-Base Extraction
This technique leverages the basicity of the pyridine nitrogen to separate it from non-basic impurities.[10][11]
Caution: This method is not suitable if your compound has acid-sensitive functional groups.
Procedure:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M aqueous HCl. The basic pyridine methanol derivative will protonate and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Repeat the extraction 2-3 times.
-
Combine the acidic aqueous layers.
-
Cool the aqueous layer in an ice bath and slowly basify by adding 2M NaOH or saturated NaHCO₃ solution until the pH is > 8. Your product should precipitate or become soluble in an organic solvent again.
-
Extract the now basic aqueous layer with fresh organic solvent (EtOAc or DCM) 3 times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified product.
References
- 1. silicycle.com [silicycle.com]
- 2. biotage.com [biotage.com]
- 3. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. mt.com [mt.com]
- 17. benchchem.com [benchchem.com]
- 18. sopachem.com [sopachem.com]
- 19. silicycle.com [silicycle.com]
Technical Support Center: Navigating Side Reaction Pathways in the Synthesis of Halopyridines
Introduction
Welcome to the Technical Support Center for halopyridine synthesis. Halopyridines are indispensable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, their synthesis is often plagued by a variety of side reactions that can significantly impact yield, purity, and regioselectivity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting strategies for the challenges encountered during the synthesis of these critical compounds.
This resource will delve into the common side reaction pathways, offering a question-and-answer-based format to directly address specific issues you may face in the lab. We will explore the underlying mechanisms of these side reactions and provide validated protocols to help you navigate and mitigate these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Direct Electrophilic Halogenation
Direct electrophilic halogenation of the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle, a consequence of the electronegative nitrogen atom. This deactivates the ring towards electrophilic attack, often necessitating harsh reaction conditions which can lead to a host of side reactions.[1][3]
Q1: I am attempting a direct bromination of pyridine and observing a mixture of 3-bromopyridine and 3,5-dibromopyridine, with low overall yield. How can I improve the selectivity for monobromination?
A1: This is a classic challenge in pyridine chemistry. The initial bromination at the 3-position is often sluggish, and the harsh conditions required can lead to over-halogenation and decomposition.
Root Causes & Troubleshooting:
-
Harsh Reaction Conditions: High temperatures and strong Lewis or Brønsted acids, while necessary to activate the pyridine ring, can also promote multiple halogenations.[2][3]
-
Solution: Carefully control the stoichiometry of the brominating agent. Use of N-bromosuccinimide (NBS) in oleum or fuming sulfuric acid can sometimes offer better control than elemental bromine.[4] Additionally, precise temperature control is critical; lowering the temperature, if the reaction still proceeds, can disfavor the second halogenation.
-
-
Reaction Kinetics: The first bromination is the rate-limiting step. Once formed, 3-bromopyridine is still susceptible to further bromination under the reaction conditions.
-
Solution: Monitor the reaction closely using techniques like GC-MS or LC-MS. Quench the reaction as soon as a significant amount of the desired monobrominated product has formed, even if starting material remains. This will prevent the accumulation of the dibrominated byproduct.
-
Part 2: Sandmeyer Reaction for Halopyridine Synthesis
The Sandmeyer reaction, which involves the conversion of an aminopyridine to a halopyridine via a diazonium salt intermediate, is a versatile method.[5] However, it is not without its own set of potential side reactions.
Q2: During the Sandmeyer chlorination of 2-aminopyridine, I am getting a significant amount of 2-hydroxypyridine as a byproduct. What is causing this and how can I minimize it?
A2: The formation of hydroxypyridines is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water.
Root Causes & Troubleshooting:
-
Presence of Water: The diazonium intermediate is highly reactive and can be readily trapped by water, leading to the corresponding hydroxypyridine.
-
Solution: Ensure anhydrous or near-anhydrous conditions. While aqueous acids are typically used to generate nitrous acid, minimizing the amount of water is crucial. Using an organic nitrite, such as isoamyl nitrite or t-butyl nitrite, in a non-aqueous solvent can significantly reduce the formation of the hydroxy byproduct.[6][7]
-
-
Reaction Temperature: The stability of the pyridinediazonium salt is temperature-dependent. Higher temperatures can accelerate its decomposition and reaction with water.
-
Solution: Maintain a low temperature (typically 0 to -5 °C) during the diazotization step.[8] The subsequent displacement with the halide should also be carefully temperature-controlled.
-
Q3: My Sandmeyer bromination of 3-aminopyridine is giving a poor yield, and I observe significant gas evolution (likely N₂) before the addition of the copper(I) bromide. How can I improve the stability of the diazonium intermediate?
A3: Premature decomposition of the diazonium salt is a common reason for low yields. The stability of the diazonium salt is influenced by the position of the amino group and the reaction conditions.
Root Causes & Troubleshooting:
-
Instability of the Diazonium Salt: Pyridinediazonium salts are generally less stable than their benzenoid counterparts.
-
Solution: Use a high concentration of acid. This helps to suppress the unwanted decomposition pathways.[9] The choice of acid can also be important; for instance, using HBr for a bromination provides the necessary acidic environment and the nucleophile.
-
-
Slow Halide Displacement: If the displacement reaction with the copper(I) halide is slow, the diazonium salt has more time to decompose.
-
Solution: Ensure the copper(I) halide is of high quality and catalytically active. The reaction should be stirred efficiently to ensure good mixing.
-
Part 3: Halogen Exchange (Halex) Reactions
Halogen exchange reactions are a powerful tool for introducing different halogens, particularly fluorine and iodine, onto the pyridine ring. These reactions typically involve nucleophilic aromatic substitution (SNAr).
Q4: I am trying to convert 2,6-dichloropyridine to 2,6-difluoropyridine using KF, but the reaction is very slow and incomplete. How can I drive this reaction to completion?
A4: The efficiency of Halex reactions is highly dependent on the reaction conditions, particularly the solvent and the reactivity of the fluoride source.
Root Causes & Troubleshooting:
-
Low Solubility and Reactivity of KF: Potassium fluoride has low solubility in many organic solvents, and its nucleophilicity is highly dependent on being in a dissociated state.
-
Solution: Use a high-boiling point, polar aprotic solvent like sulfolane, DMF, or DMSO to increase the solubility of KF. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether (e.g., 18-crown-6), can significantly enhance the reactivity of the fluoride ion.
-
-
Insufficient Temperature: The C-Cl bond in dichloropyridines is relatively strong, and a significant activation energy is required for the SNAr reaction.
-
Solution: Increase the reaction temperature. Halex reactions with KF often require temperatures in the range of 150-250 °C. Ensure your reaction setup can safely handle these temperatures.
-
Experimental Protocols
Protocol 1: Mild, Regioselective C-3 Halogenation via Zincke Imine Intermediates
This modern approach circumvents the harsh conditions of direct electrophilic halogenation by temporarily opening the pyridine ring to form a more reactive intermediate.[2][10][11][12]
Step-by-Step Methodology:
-
Ring Opening:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the starting pyridine (1.0 equiv) in a suitable solvent like ethyl acetate.
-
Cool the solution to 0 °C.
-
Add triflic anhydride (Tf₂O, 1.1 equiv) dropwise.
-
After stirring for 15 minutes, add a solution of a secondary amine (e.g., dibenzylamine, 1.2 equiv) in ethyl acetate.
-
Allow the reaction to warm to room temperature and stir until the pyridine is consumed (monitor by TLC or LC-MS).
-
-
Halogenation:
-
Cool the reaction mixture containing the Zincke imine intermediate to the desired temperature (e.g., -78 °C for bromination with NBS).
-
Add the N-halosuccinimide (NBS, NCS, or NIS, 1.1 equiv) portion-wise.
-
Stir at this temperature until the Zincke imine is consumed.
-
-
Ring Closing:
-
Add ammonium acetate (10 equiv) and ethanol to the reaction mixture.
-
Heat the mixture to 60 °C and stir until the halogenated pyridine is formed.
-
Cool the reaction, perform an aqueous workup, and purify by column chromatography.
-
Protocol 2: Improved Sandmeyer Reaction for 2-Chloropyridine Synthesis
This protocol utilizes an organic nitrite to minimize the formation of 2-hydroxypyridine.
Step-by-Step Methodology:
-
Diazotization:
-
To a solution of 2-aminopyridine (1.0 equiv) in a suitable organic solvent (e.g., acetonitrile) and concentrated HCl, cool the mixture to 0 °C.
-
Slowly add a solution of tert-butyl nitrite (1.2 equiv) in acetonitrile, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30-60 minutes.
-
-
Chloro-dediazoniation:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equiv) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution, ensuring the temperature remains low.
-
Allow the reaction to slowly warm to room temperature and stir until nitrogen evolution ceases.
-
Perform a basic workup and extract the product with an organic solvent. Purify by distillation or column chromatography.
-
Visualizing Reaction Pathways
Diagram 1: General Pathways in Halopyridine Synthesis
Caption: Overview of major synthetic routes to halopyridines.
Diagram 2: Side Reactions in Direct Electrophilic Halogenation
Caption: Common side reactions during direct halogenation of pyridine.
Diagram 3: Troubleshooting Logic for Sandmeyer Reaction
Caption: A decision tree for troubleshooting Sandmeyer reaction issues.
Quantitative Data Summary
| Reaction Type | Common Side Product(s) | Typical Conditions | Key to Improvement |
| Direct Electrophilic Halogenation | Polyhalogenated pyridines, degradation products | High temp, strong acids, elemental halogens | Stoichiometric control, lower temp, alternative halogen sources (NBS) |
| Sandmeyer Reaction | Hydroxypyridines, tars | Aqueous acid, NaNO₂, Cu(I) halide | Anhydrous conditions, organic nitrites, strict temperature control |
| Halogen Exchange (Halex) | Incomplete reaction, decomposition | High temp, polar aprotic solvents, metal halides | Phase-transfer catalysts, high-purity reagents, anhydrous conditions |
Conclusion
The synthesis of halopyridines is a field rich with challenges, but a systematic and mechanistically informed approach can overcome many of the common hurdles. By understanding the root causes of side reactions—be it the inherent reactivity of the pyridine ring, the stability of intermediates, or the nuances of reaction conditions—researchers can devise effective strategies for optimization. This guide provides a foundation for troubleshooting these complex transformations, and we encourage you to adapt these principles to your specific synthetic targets.
For further inquiries or specific application support, please do not hesitate to contact our technical team.
References
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempanda.com [chempanda.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 8. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
Improving reaction conditions for derivatization of (5-Chloro-2-fluoropyridin-3-yl)methanol
Technical Support Center: Derivatization of (5-Chloro-2-fluoropyridin-3-yl)methanol
Introduction
This compound is a critical heterocyclic building block in medicinal chemistry and materials science. Its strategic functionalization is often a key step in the synthesis of kinase inhibitors, antiviral agents, and other complex molecular architectures. The hydroxymethyl group at the 3-position serves as a versatile handle for derivatization, most commonly through O-alkylation (ether formation) and esterification.
This guide provides in-depth technical support for researchers encountering challenges with these transformations. We will explore the underlying chemical principles, troubleshoot common experimental issues, and provide validated protocols to improve reaction outcomes.
Section 1: Core Derivatization Strategies & Mechanistic Considerations
Two primary pathways for derivatizing the hydroxyl group are the Williamson ether synthesis and esterification. Understanding the mechanism of each is crucial for effective troubleshooting.
O-Alkylation via Williamson Ether Synthesis
This reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a leaving group on an alkyl electrophile.[1][2]
Mechanism:
-
Deprotonation: The alcohol is treated with a suitable base to form a reactive alkoxide nucleophile.
-
Nucleophilic Attack: The alkoxide attacks the primary or methyl alkyl halide (or sulfonate) in a backside attack, displacing the leaving group.[2][3]
The pyridine nitrogen can influence the acidity of the hydroxyl proton. While pyridine itself can act as a base, for complete deprotonation to form the alkoxide, a stronger, non-nucleophilic base is typically required.[4]
Esterification
Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride).
Mechanism (with Acyl Chloride):
-
Nucleophilic Attack: The alcohol's oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Elimination: A proton is removed from the oxonium intermediate, and the chloride ion is eliminated, reforming the carbonyl double bond.
A tertiary amine base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct, which can otherwise lead to side reactions.[5]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the derivatization of this compound.
FAQ 1: My Williamson ether synthesis is resulting in a low yield. What are the likely causes?
Low yields in this SN2 reaction are a frequent challenge. The primary culprits are often related to incomplete deprotonation, competing side reactions, or suboptimal reaction conditions.
-
Cause A: Incomplete Deprotonation.
-
Explanation: Sodium hydride (NaH) is a common choice for forming alkoxides.[6] However, it is often sold as a dispersion in mineral oil, which can coat the NaH particles and reduce reactivity. Older bottles of NaH may have a layer of inactive sodium hydroxide on the surface.
-
Solution:
-
Wash the NaH with anhydrous hexanes before use to remove the mineral oil.
-
Gently pre-heat the NaH in the reaction solvent (e.g., THF, DMF) under an inert atmosphere to activate it before adding the alcohol.
-
Ensure the reaction is performed under strictly anhydrous conditions, as any water will quench the base.
-
-
-
Cause B: Competing E2 Elimination.
-
Cause C: Low Reactivity of Alkyl Halide.
-
Explanation: The reactivity of the leaving group follows the trend I > Br > Cl. If using an alkyl chloride, the reaction may be sluggish.
-
Solution:
-
Switch to the corresponding alkyl bromide or iodide.
-
Add a catalytic amount of sodium iodide (NaI) if using an alkyl chloride. The iodide will displace the chloride in-situ (Finkelstein reaction) to form the more reactive alkyl iodide.
-
-
Troubleshooting Flowchart: Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yield in ether synthesis.
FAQ 2: I am observing multiple spots on my TLC plate during an esterification reaction. What are the potential side products?
-
Side Product A: Unreacted Starting Material.
-
Explanation: The reaction may not have gone to completion. This can be due to insufficient equivalents of the acylating agent or base, or a deactivated catalyst.
-
Solution: Monitor the reaction by TLC or LC-MS. If starting material persists, consider adding more acylating agent and base.
-
-
Side Product B: N-Acylation.
-
Explanation: The pyridine nitrogen is nucleophilic and can compete with the alcohol to react with the acylating agent, forming an N-acylpyridinium salt. While this intermediate can be part of a catalytic cycle (especially with reagents like DMAP), its accumulation can be a problem.[5]
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or Diisopropylethylamine (DIPEA) instead of pyridine if N-acylation is a persistent issue.
-
-
Side Product C: Dehydration.
-
Explanation: Under harsh acidic conditions or high temperatures, elimination of water from the alcohol can occur. Reagents like POCl₃ in pyridine are specifically used for this purpose.[7] While less common during standard esterification, it's a possibility if strong protic acids are generated and not scavenged.
-
Solution: Ensure at least one equivalent of base is used to neutralize any acid byproduct.
-
FAQ 3: My reaction is sluggish or stalls completely. How can I improve the reaction rate?
-
For Ether Synthesis:
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the alkoxide, leaving the anion more "naked" and nucleophilic. This compound is highly soluble in these solvents.[8]
-
Temperature: Gently heating the reaction (e.g., to 50-80 °C) can increase the rate, but be mindful of promoting the competing E2 elimination.[1]
-
-
For Esterification:
-
Catalyst: Add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with the acylating agent to form a highly reactive intermediate, which is then attacked by the alcohol.
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides, which are more reactive than carboxylic acids. If using a carboxylic acid, a coupling agent like DCC (Dicyclohexylcarbodiimide) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is required.[9]
-
Section 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: O-Alkylation with Ethyl Bromide (Williamson Ether Synthesis)
This protocol details the synthesis of 3-(ethoxymethyl)-5-chloro-2-fluoropyridine.
Reaction Scheme:
Caption: Williamson ether synthesis workflow.
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 161.56 | 1.00 g | 6.19 mmol | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 0.30 g | 7.43 mmol | 1.2 |
| Ethyl Bromide | 108.97 | 0.81 g (0.55 mL) | 7.43 mmol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - | - |
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) and decant the supernatant carefully.
-
Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the mixture back to 0 °C and add ethyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Protocol 2: Esterification with Acetic Anhydride
This protocol details the synthesis of (5-chloro-2-fluoropyridin-3-yl)methyl acetate.
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 161.56 | 1.00 g | 6.19 mmol | 1.0 |
| Acetic Anhydride | 102.09 | 0.76 g (0.70 mL) | 7.43 mmol | 1.2 |
| Triethylamine (TEA) | 101.19 | 0.94 g (1.3 mL) | 9.29 mmol | 1.5 |
| 4-DMAP | 122.17 | 38 mg | 0.31 mmol | 0.05 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Procedure:
-
To a round-bottom flask, add this compound and dissolve it in dichloromethane.
-
Add triethylamine, followed by the catalytic amount of 4-DMAP.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1M HCl (2 x 15 mL), followed by saturated aqueous NaHCO₃ (2 x 15 mL), and finally brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
Technical Support Center: Purifying Basic Pyridine Compounds with Column Chromatography
Welcome to the technical support guide for the column chromatography purification of basic pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these common heterocyclic scaffolds. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust purification methods.
Frequently Asked Questions (FAQs)
Q1: Why do my pyridine compounds show severe peak tailing on a standard silica gel column?
Peak tailing is the most common issue when purifying basic compounds like pyridines on silica gel. The root cause is a strong, secondary interaction between the lone pair of electrons on the pyridine's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2][3] These silanol groups can have a pKa as low as 3.8-4.2, making them acidic enough to protonate the basic pyridine, leading to a strong ionic interaction.[4][5] This interaction is not uniform across all sites, causing some molecules to be retained longer, which results in a "tail" on the backside of the chromatographic peak.
Q2: What is the quickest way to fix peak tailing for a pyridine compound?
The fastest and most common solution is to add a small amount of a basic modifier to your mobile phase.[6] Triethylamine (TEA) is a popular choice, typically added at a concentration of 0.1-2% (v/v).[7][8] The TEA acts as a competitive base, binding to the acidic silanol sites on the silica and effectively "masking" them from your pyridine analyte.[9][10] This minimizes the secondary interactions and results in a more symmetrical, Gaussian peak shape. Ammonia (often from a 7N solution in methanol) is another effective modifier.[11]
Q3: My compound is stuck at the baseline of the TLC plate, even in highly polar solvents. What should I do?
This indicates very strong, likely irreversible, adsorption to the silica. This can happen with highly basic or poly-functionalized pyridines. First, try spotting your sample on a TLC plate and developing it with a solvent system containing 1-2% triethylamine or ammonia to see if the compound moves.[8][12] If it remains at the baseline, the interaction with silica is too strong for mobile phase modifiers to overcome. In this case, you should consider switching to a different stationary phase, such as basic alumina or an amine-functionalized silica column.[13][14]
Q4: When should I choose alumina over silica for purifying a pyridine?
Alumina is an excellent alternative to silica when dealing with basic compounds.[8][15] You should consider alumina when:
-
Your pyridine compound is highly basic and shows irreversible adsorption or degradation on silica.[16][17]
-
You have tried basic modifiers (like TEA) with silica and still observe significant peak tailing or low recovery.
-
Your compound is known to be sensitive to acidic conditions.[18]
For pyridines, basic alumina (pH ≈ 10) is the most suitable choice as it minimizes adverse interactions with the basic analyte.[19][20][21] Neutral alumina can also be effective.[13]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to common problems encountered during the purification of pyridine derivatives.
Problem 1: Severe Peak Tailing and Poor Resolution
You observe broad, tailing peaks for your target pyridine, leading to co-elution with impurities and difficulty in identifying pure fractions.
The Underlying Science: As established, peak tailing is caused by the interaction between the basic pyridine nitrogen and acidic surface silanols. This creates a mixed-mode retention mechanism (normal-phase partitioning and strong ionic interaction), which is inefficient and leads to band broadening.[2][3] The goal of any troubleshooting effort is to suppress the secondary ionic interaction and promote a single, consistent retention mechanism.
Troubleshooting Workflow:
// Level 1 Nodes mod [label="Strategy 1:\nAdd Basic Modifier to Mobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; sp [label="Strategy 2:\nChange Stationary Phase", fillcolor="#F1F3F4", fontcolor="#202124"];
// Level 2 Nodes for Modifier tea [label="Add 0.5-1% Triethylamine (TEA)\nto eluent.", fillcolor="#FFFFFF", fontcolor="#202124"]; nh3 [label="Add 0.5-1% Ammonia\n(e.g., from 7N NH3/MeOH stock).", fillcolor="#FFFFFF", fontcolor="#202124"];
// Level 2 Nodes for Stationary Phase alumina [label="Switch to Basic Alumina.\n(pH ≈ 10)", fillcolor="#FFFFFF", fontcolor="#202124"]; nh2_silica [label="Use Amine-Functionalized Silica.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Level 3 Nodes check_tlc [label="Re-evaluate separation\nusing modified TLC.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Success:\nSymmetrical Peaks", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> mod; start -> sp;
mod -> tea [label=" Common & Volatile"]; mod -> nh3 [label=" Stronger Base"];
tea -> check_tlc; nh3 -> check_tlc;
sp -> alumina [label=" For strongly basic\n or acid-sensitive compounds"]; sp -> nh2_silica [label=" Provides a basic surface;\nmilder than alumina"];
alumina -> check_tlc; nh2_silica -> check_tlc;
check_tlc -> success; } dot Caption: Troubleshooting Decision Tree for Peak Tailing.
Experimental Protocol: Implementing a Basic Modifier
-
Prepare Stock Solutions:
-
10% TEA Stock: Prepare a 10% (v/v) solution of triethylamine in your non-polar solvent (e.g., hexanes or ethyl acetate).
-
Ammonia/Methanol Stock: Use a commercially available solution of 2N to 7N ammonia in methanol.[12]
-
-
TLC Analysis:
-
Prepare a series of developing chambers with your chosen solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
To separate chambers, add the basic modifier to achieve a final concentration of 0.5%, 1%, and 2%. For example, for 10 mL of eluent, add 100 µL of the 10% TEA stock for a 1% final concentration.
-
Spot your crude reaction mixture on different TLC plates and develop them in each respective solvent system.
-
Observe the spot shape and Rf value. An effective modifier will result in round, well-defined spots with a slightly higher Rf value compared to the unmodified system.
-
-
Column Chromatography:
-
Choose the eluent composition that provided the best separation and spot shape on TLC.
-
Crucially: Equilibrate your silica gel column with the modifier-containing mobile phase before loading your sample. Flush the packed column with at least 3-5 column volumes of the eluent. This ensures the silica surface is fully passivated.
-
Load your sample (preferably dry-loaded onto a small amount of silica) and run the column as usual.
-
| Mobile Phase Modifier | Typical Concentration | Use Case & Considerations |
| Triethylamine (TEA) | 0.1 - 2.0% (v/v) | General-purpose modifier for most pyridines. Volatile and easily removed during solvent evaporation.[7][9] |
| Ammonia (NH₃) | 0.1 - 2.0% (v/v) | Stronger base than TEA, can be more effective for highly basic compounds. Often used as a solution in methanol.[11][12] |
| Pyridine | 0.1 - 0.5% (v/v) | Can be used if the target compound is not volatile. Acts as a self-suppressor. Less common due to potential co-elution.[6] |
Problem 2: Low or Zero Compound Recovery
You run the column, but analysis of the collected fractions shows very little or none of your desired pyridine compound has eluted.
The Underlying Science: Low recovery is an extreme case of the same problem that causes peak tailing: irreversible adsorption.[17] If the interaction between your pyridine and the silica's silanol groups is too strong, the compound will not elute with the mobile phase. This can also be caused by on-column degradation if the pyridine derivative is sensitive to acidic conditions.[16]
Troubleshooting Workflow:
// Level 1 check_stability [label="Step 1: Check for On-Column\nDegradation (2D TLC)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Level 2 stable [label="Compound is Stable", fillcolor="#FFFFFF", fontcolor="#202124"]; unstable [label="Compound is Unstable", fillcolor="#FFFFFF", fontcolor="#202124"];
// Level 3 strong_adsorption [label="Diagnosis: Irreversible Adsorption", fillcolor="#FBBC05", fontcolor="#202124"]; degradation [label="Diagnosis: Acid-Catalyzed Degradation", fillcolor="#FBBC05", fontcolor="#202124"];
// Level 4 - Solutions solution1 [label="Solution: Use a less acidic\nstationary phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Solution: Use a stronger,\nbasic mobile phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Level 5 - Specifics alumina [label="Try Basic Alumina", fillcolor="#FFFFFF", fontcolor="#202124"]; nh2_silica [label="Try Amine-Functionalized Silica", fillcolor="#FFFFFF", fontcolor="#202124"]; nh3_eluent [label="Use Eluent with\n1-2% Ammonia in Methanol", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> check_stability; check_stability -> stable [label=" No new spots"]; check_stability -> unstable [label=" New spots or streaking\n from origin"];
stable -> strong_adsorption; unstable -> degradation;
strong_adsorption -> solution1; degradation -> solution1; strong_adsorption -> solution2;
solution1 -> alumina; solution1 -> nh2_silica; solution2 -> nh3_eluent; } dot Caption: Workflow for Diagnosing and Solving Low Recovery.
Experimental Protocol: Assessing Compound Stability on Silica (2D TLC)
-
Obtain a square TLC plate.
-
Spot your crude mixture in one corner, about 1.5 cm from each edge.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and thoroughly dry it to remove all solvent.
-
Rotate the plate 90 degrees so the separated spots now form a new baseline.
-
Develop the plate again in the same solvent system.
-
Analysis:
-
Stable Compound: The spots will move to form a diagonal line across the plate.
-
Unstable Compound: You will see new spots that are off the diagonal. A compound that is degrading at the origin will show a vertical streak upwards from its position on the new baseline.[16]
-
Solutions for Irreversible Adsorption or Degradation:
-
Switch to a Basic Stationary Phase: Basic alumina is the most robust choice for strongly basic or acid-sensitive pyridines.[14][19] It provides a basic surface that will not protonate your analyte, preventing both irreversible binding and degradation.
-
Use Amine-Functionalized Silica: This is a milder alternative to alumina.[7][22] The silica surface is covalently modified with aminopropyl groups, which creates a slightly basic environment (pKa ≈ 9.8) that repels basic analytes and shields them from the underlying acidic silanols.[7]
| Stationary Phase | Surface pH | Best For | Considerations |
| Standard Silica Gel | Acidic (pKa ≈ 4-5) | Non-basic or weakly basic pyridines, with a basic modifier. | Most common and inexpensive, but problematic for many bases.[4][18] |
| Basic Alumina | Basic (pH ≈ 10) | Strongly basic, acid-sensitive, or poly-functionalized pyridines.[21][23] | May have different selectivity than silica. Eluent strength can differ. |
| Amine (NH₂) Silica | Slightly Basic (pKa ≈ 9.8) | Pyridines that show moderate tailing on silica; an alternative to TEA. | Acts like a "built-in" mobile phase modifier. Can be less retentive.[7][24] |
By systematically diagnosing the root cause of your purification issue—be it secondary interactions or compound instability—you can select the appropriate modifier or stationary phase to achieve a successful separation. This structured approach saves time, conserves valuable material, and leads to more robust and reproducible purification methods.
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 8. reddit.com [reddit.com]
- 9. welch-us.com [welch-us.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Chromatography [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. Chromatography [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. silicycle.com [silicycle.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid Low Yields in Pyridine Ring Construction
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical endeavor for researchers. However, the construction of this ubiquitous heterocycle is often plagued by frustratingly low yields. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to diagnose and resolve common issues encountered during pyridine ring construction. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is consistently giving low yields. What are the primary culprits and how can I improve it?
A1: The Hantzsch synthesis, while a classic, is notorious for several pitfalls that can drastically reduce yields.[1] The primary issues often revolve around inefficient reaction conditions, unwanted side reactions, and difficulties with the final oxidation step.[2][3]
-
Inefficient Reaction Conditions: The classical one-pot method often employs harsh conditions and long reaction times, leading to product degradation.[2]
-
Solution 1: Catalysis and Alternative Energy Sources. Consider using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, which can boost yields to as high as 96%.[2] Microwave-assisted synthesis is another excellent option, often providing pure products in minutes with yields ranging from 82-94%.[2]
-
Solution 2: Solvent Choice. While ethanol is common, exploring aqueous micellar solutions can be highly effective.[1][2]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical.[2] Traditional oxidants like nitric acid, potassium permanganate, or chromium trioxide can be harsh, leading to side products and difficult workups.[1][2]
-
Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, making it susceptible to side product formation.[1][2]
-
Solution: Strict control over stoichiometry and temperature is crucial. If problems persist, consider a stepwise approach where you pre-form the enamine or the chalcone intermediate before the final cyclization. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to track the consumption of starting materials and the formation of the dihydropyridine intermediate.[3]
-
Q2: I'm struggling with poor regioselectivity in my pyridine synthesis. How can I control which isomer is formed?
A2: Achieving high regioselectivity is a common challenge, especially in multicomponent reactions or when functionalizing an existing pyridine ring.[5][6] The key is to understand and manipulate the electronic and steric factors that govern the reaction.
-
For de novo syntheses (e.g., metallacycle-mediated): Traditional [2+2+2] cycloadditions often suffer from poor regioselectivity.[5]
-
Solution: Employ a modular, stepwise approach. For example, a three-component coupling sequence involving nucleophilic addition to an α,β-unsaturated carbonyl, followed by metallacycle-mediated union with an imine, can provide complete regiochemical control.[5]
-
-
For functionalizing an existing pyridine ring: The inherent electronics of the pyridine ring direct electrophilic substitutions to the 3-position and nucleophilic substitutions to the 2- and 4-positions.[7] However, substituents can alter this reactivity.
-
Solution 1: Directed ortho-Metalation (DoM). Installing a directing group (e.g., methoxy, amide) can force metalation and subsequent functionalization at the adjacent position.[6]
-
Solution 2: Blocking Groups. A temporary blocking group can be installed to prevent reaction at a specific site, directing functionalization elsewhere. For instance, a maleate-derived blocking group has been used to achieve selective C-4 alkylation via a Minisci reaction.[8]
-
Solution 3: Leveraging Steric Hindrance. Bulky substituents can sterically shield adjacent positions, directing incoming reagents to less hindered sites.[6]
-
Q3: My Kröhnke pyridine synthesis is not working well. What should I troubleshoot?
A3: The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines, but its success hinges on the quality of the starting materials and optimized reaction conditions.[9][10] Yields can range from moderate to over 90% under the right conditions.[9][11]
-
Impure Starting Materials: This is a primary cause of failure. The α-pyridinium methyl ketone salt (Kröhnke salt) and the α,β-unsaturated carbonyl compound must be pure.[12]
-
Suboptimal Reaction Conditions:
-
Solvent: Glacial acetic acid and methanol are common solvents.[9] Acetic acid often serves as both solvent and catalyst.[12] Solvent-free conditions at elevated temperatures (120-130°C) can also be highly effective and simplify purification.[9][12]
-
Temperature: The reaction is typically heated, often between 80°C and 140°C.[9][12] It is advisable to screen a range of temperatures to find the optimum for your specific substrates.[9]
-
Reaction Time: Monitor the reaction by TLC to determine the optimal time. Prolonged heating can lead to decomposition.[9]
-
Q4: I'm observing catalyst deactivation in my cross-coupling reaction involving a pyridine substrate. What is happening and how can I prevent it?
A4: The Lewis basic nitrogen atom in the pyridine ring is a notorious culprit for catalyst poisoning, particularly in palladium-catalyzed cross-coupling reactions.[13] The nitrogen lone pair can coordinate strongly to the metal center, forming stable, inactive complexes and halting the catalytic cycle.[13] This is often called the "2-pyridyl problem" when coupling at the position adjacent to the nitrogen.[13]
-
Mechanism of Deactivation: The primary deactivation pathway is the coordination of the pyridine nitrogen to the active catalyst (e.g., Pd(0)), preventing key steps like oxidative addition or reductive elimination.[13] This can also lead to the formation of inactive catalyst dimers or agglomeration into palladium black.[13][14]
-
Strategies to Overcome Deactivation:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center.[13]
-
Use of Pre-catalysts: Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in the reaction mixture.[13]
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[13]
-
Block the Nitrogen: In some cases, the pyridine nitrogen can be temporarily protonated or coordinated to a Lewis acid to prevent it from poisoning the catalyst.
-
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving common problems encountered during pyridine synthesis.
| Observed Problem | Potential Cause(s) | Suggested Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Impure Reagents: Starting materials may be degraded or contain inhibitors.[3][9] 2. Suboptimal Conditions: Incorrect temperature, solvent, or reaction time.[3] 3. Catalyst Inactivity: Catalyst may be poisoned or degraded.[13][14] | 1. Verify Reagent Purity: Check purity by NMR, GC-MS, or melting point. Purify starting materials by recrystallization or chromatography if necessary. Use freshly opened solvents.[3][9] 2. Systematic Optimization: Screen a range of temperatures (e.g., room temperature, 60°C, reflux).[9] Test different solvents (e.g., ethanol, acetic acid, toluene, or solvent-free).[9][12] Monitor the reaction over time with TLC to determine the optimal duration.[3] 3. Address Catalyst Issues: For cross-couplings, switch to bulkier ligands.[13] For acid/base catalyzed reactions, ensure the catalyst is active and used in the correct amount. |
| Formation of Multiple Products / Poor Selectivity | 1. Competing Reaction Pathways: Conditions may favor multiple mechanistic routes.[2] 2. Lack of Regiocontrol: Multiple reactive sites on the substrate have similar reactivity.[6] | 1. Optimize Reaction Temperature: Lowering or raising the temperature can favor one pathway over another.[2] 2. Change Order of Reagent Addition: Pre-forming an intermediate before adding the final component can prevent side reactions.[2] 3. Employ Site-Selective Strategies: Use directing groups, blocking groups, or leverage steric hindrance to favor reaction at a specific site.[6][8] |
| Product Decomposition | 1. Harsh Reaction Conditions: High temperatures or strong acids/bases can degrade the product. 2. Extended Reaction Times: Leaving the reaction for too long can lead to decomposition, especially if the product is unstable under the reaction conditions.[9] | 1. Milder Conditions: Attempt the reaction at a lower temperature. Use milder catalysts or reagents (e.g., milder oxidizing agents in Hantzsch synthesis).[2] 2. Monitor Closely: Use TLC or LC-MS to determine when the reaction is complete and work it up promptly.[9] |
| Difficult Purification | 1. Formation of Byproducts with Similar Polarity: Side products may co-elute with the desired product during chromatography. 2. Residual Water/Solvent: Pyridine is hygroscopic and can form azeotropes with water, making it difficult to dry completely.[15] | 1. Re-optimize Reaction: A cleaner reaction is easier to purify. Revisit the reaction conditions to minimize side product formation. 2. Alternative Purification: Consider recrystallization from different solvent systems. For basic pyridine products, acid-base extraction can be effective. 3. Rigorous Drying: To remove water, dry the pyridine product over KOH pellets, followed by refluxing over and distilling from calcium hydride (CaH₂).[15] |
Visualizing Reaction Mechanisms and Workflows
Hantzsch Pyridine Synthesis: Simplified Mechanism
The Hantzsch synthesis proceeds via a cascade of condensation and cyclization reactions. Understanding the key intermediates is crucial for troubleshooting.
Caption: Key steps in the Hantzsch pyridine synthesis mechanism.
Troubleshooting Workflow for Low Yields
A systematic approach is essential when diagnosing the root cause of a low-yielding reaction.
Caption: A decision tree for troubleshooting low-yield pyridine syntheses.
Detailed Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis
This protocol provides a rapid and high-yielding alternative to traditional methods.[2]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent: Add a minimal amount of a suitable solvent (e.g., ethanol or water).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for 2-10 minutes.
-
Workup: After cooling, the dihydropyridine product often precipitates. Collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Oxidation: The crude dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid or methanol) and treated with an oxidizing agent (e.g., ferric chloride or iodine) to afford the final pyridine product.
-
Purification: Purify the final product by recrystallization or column chromatography.
Protocol 2: Kröhnke Pyridine Synthesis (Solvent-Free)
This protocol is environmentally friendly and often simplifies product isolation.[9]
-
Reactant Mixture: In a mortar and pestle, grind a mixture of the α,β-unsaturated carbonyl compound (e.g., chalcone, 1 mmol), the α-pyridinium methyl ketone salt (1 mmol), and ammonium acetate (5-10 mmol).
-
Heating: Transfer the ground solid mixture to a round-bottom flask and heat in an oil bath at 120-140°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature. The solidified mass is then treated with water.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyridine.
Conclusion
Overcoming low yields in pyridine synthesis requires a blend of theoretical understanding and systematic experimental troubleshooting. By focusing on the purity of starting materials, optimizing reaction conditions, understanding potential side reactions, and carefully considering the choice of catalyst and synthetic strategy, researchers can significantly improve the efficiency and reliability of their pyridine constructions. This guide serves as a foundational resource to diagnose problems and implement effective, evidence-based solutions in your laboratory.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to (5-Chloro-2-fluoropyridin-3-yl)methanol: A Guide for Researchers
(5-Chloro-2-fluoropyridin-3-yl)methanol is a key building block in the synthesis of numerous pharmaceutical compounds, particularly kinase inhibitors and other therapeutic agents. Its specific substitution pattern—a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a hydroxymethyl group at the 3-position—imparts unique electronic and steric properties that are crucial for its biological activity and pharmacokinetic profile. This guide provides a comparative analysis of the viable synthetic routes to this important intermediate, offering detailed experimental protocols and insights to aid researchers in selecting the most suitable method for their needs.
Introduction to Synthetic Strategies
The synthesis of this compound presents several challenges due to the need for regioselective functionalization of the pyridine ring. The principal strategies generally converge on the reduction of a carbonyl group at the 3-position, typically from the corresponding carboxylic acid, ester, or aldehyde. The main divergence in synthetic routes lies in the construction of the appropriately substituted pyridine core. This guide will focus on two primary approaches:
-
Route A: Reduction of 5-Chloro-2-fluoronicotinic Acid or its Derivatives. This is the most direct and commonly employed strategy, starting from the commercially available 5-chloro-2-fluoronicotinic acid.
-
Route B: Multi-step Synthesis from More Readily Available Pyridine Precursors. This approach involves the sequential introduction of the required substituents onto a simpler pyridine scaffold.
Route A: Synthesis via Reduction of 5-Chloro-2-fluoronicotinic Acid Derivatives
This route is arguably the most efficient for laboratory-scale synthesis, leveraging the availability of 5-chloro-2-fluoronicotinic acid. The general scheme involves the conversion of the carboxylic acid to a more readily reducible species, such as an ester or an acyl chloride, followed by reduction to the desired alcohol.
Workflow for Route A
Caption: Synthetic workflow for Route A starting from 5-chloro-2-fluoronicotinic acid.
Discussion of Key Steps and Experimental Considerations
1. Esterification of 5-Chloro-2-fluoronicotinic Acid:
The initial step involves the conversion of the carboxylic acid to its ethyl ester. This is a standard Fischer esterification, typically carried out by refluxing the acid in ethanol with a catalytic amount of a strong acid like sulfuric acid. This step is generally high-yielding and straightforward.
2. Reduction of Ethyl 5-chloro-2-fluoronicotinate:
The reduction of the ester to the primary alcohol is a critical step. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, milder and more selective reagents are often preferred to avoid potential side reactions with the halogen substituents. A combination of sodium borohydride (NaBH₄) with a catalyst such as cobalt(II) chloride has been shown to be effective for the reduction of various carboxylic esters to their corresponding alcohols under mild conditions.[1]
Alternative via Acyl Chloride:
An alternative approach involves the conversion of the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 5-chloro-2-fluoronicotinoyl chloride can then be reduced to the alcohol. This two-step process can sometimes offer higher overall yields, as the reduction of acyl chlorides is often cleaner and faster than that of esters.[2]
Detailed Experimental Protocol (Route A)
Step 1: Synthesis of Ethyl 5-chloro-2-fluoronicotinate
-
To a solution of 5-chloro-2-fluoronicotinic acid (1.0 eq) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 5-chloro-2-fluoronicotinate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of ethyl 5-chloro-2-fluoronicotinate (1.0 eq) in ethanol (10 volumes), add cobalt(II) chloride hexahydrate (0.1 eq).
-
Cool the mixture to 0°C and add sodium borohydride (2.0-3.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water at 0°C.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Route B: Multi-step Synthesis from Dichloro-fluoropyridine Precursors
Workflow for Route B
Caption: Synthetic workflow for Route B starting from 2,6-dichloro-5-fluoronicotinic acid.
Discussion of Key Steps and Experimental Considerations
1. Selective Dechlorination:
The crucial step in this route is the selective reduction of the chlorine atom at the 6-position of 2,6-dichloro-5-fluoronicotinic acid. This can be achieved using various reducing agents. A patent describes the use of zinc powder in the presence of a protic solvent like methanol and acetic acid to selectively remove the 6-chloro group.[3] This method is attractive due to the low cost and ready availability of the reagents.
2. Subsequent Transformations:
Once 2-chloro-5-fluoronicotinic acid is obtained, the subsequent steps of esterification and reduction to the final product follow the same principles as described in Route A.
Detailed Experimental Protocol (Route B - Key Step)
Step 1: Synthesis of 2-Chloro-5-fluoronicotinic acid from 2,6-Dichloro-5-fluoronicotinic acid
-
To a stirred suspension of zinc powder (5.0 eq) in methanol (20 volumes), slowly add a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in methanol (10 volumes) at room temperature.
-
After the addition, add acetic acid (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 5-7 hours, monitoring by HPLC or TLC.
-
Upon completion, filter off the excess zinc powder and wash the solid with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
Acidify the residue with aqueous HCl to pH 2-3 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-5-fluoronicotinic acid.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: From 5-Chloro-2-fluoronicotinic Acid | Route B: From 2,6-Dichloro-5-fluoronicotinic Acid |
| Starting Material Availability | Commercially available, but can be expensive. | More readily available and potentially cheaper starting material. |
| Number of Steps | Fewer steps, more direct. | More steps, involving a selective dechlorination. |
| Overall Yield | Generally good to high yields. | Yield of the selective dechlorination step can vary. |
| Scalability | Readily scalable. | Scalability of the selective reduction may require optimization. |
| Reagent & Waste Profile | Uses standard laboratory reagents. | Involves the use of zinc powder, leading to metal waste. |
| Process Control | Straightforward reaction monitoring. | Requires careful control of the selective reduction step. |
Conclusion
For laboratory-scale synthesis where the starting material is accessible, Route A offers the most direct and efficient pathway to this compound. The two-step sequence of esterification followed by reduction is a robust and well-established method.
Route B presents a viable alternative, particularly for larger-scale production or when cost of the starting material is a significant factor. The key to the success of this route lies in the optimization of the selective dechlorination step.
Researchers should select the route that best aligns with their specific requirements, considering factors such as the availability and cost of starting materials, desired scale of synthesis, and available laboratory equipment. The detailed protocols provided in this guide serve as a solid foundation for the successful synthesis of this important pharmaceutical intermediate.
References
- 1. Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride [organic-chemistry.org]
- 2. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to HPLC Analysis of Pyridine and Its Derivatives
For researchers, scientists, and professionals in drug development, the accurate analysis of pyridine and its derivatives is a frequent and critical task. These heterocyclic aromatic compounds are foundational building blocks in pharmaceuticals, agrochemicals, and a vast array of specialty chemicals. Their inherent basicity, polarity, and structural diversity, however, present unique challenges for chromatographic separation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods, grounded in scientific principles and supported by experimental data, to empower you in selecting and developing robust analytical protocols.
The Analytical Challenge: Understanding Pyridine's Nature
Pyridine (pKa ≈ 5.2) and its derivatives are basic compounds.[1][2] This characteristic is central to the challenges encountered in their HPLC analysis, particularly in reversed-phase (RP) mode. The interaction of these basic analytes with the silica-based stationary phases commonly used in RP-HPLC can lead to undesirable chromatographic effects such as peak tailing, poor reproducibility, and low retention. This is primarily due to the interaction of the protonated basic analytes with residual acidic silanol groups on the silica surface. Furthermore, the high polarity of many pyridine derivatives results in poor retention on traditional C18 columns under highly aqueous mobile phase conditions.[3]
This guide will navigate these challenges by comparing the predominant HPLC modes for pyridine analysis:
-
Reversed-Phase HPLC (RP-HPLC): The workhorse of chromatography, and how to optimize it for basic compounds.
-
Ion-Pair Chromatography (IPC): A powerful technique to enhance retention and improve peak shape for ionic and ionizable compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular choice for highly polar analytes that are poorly retained in RP-HPLC.
-
Chiral HPLC: Essential for the enantioselective separation of chiral pyridine derivatives, a critical aspect in pharmaceutical development.
Comparative Analysis of HPLC Modes
The selection of an appropriate HPLC mode is contingent on the specific physicochemical properties of the pyridine derivatives under investigation, including their polarity, pKa, and whether they are chiral.
| HPLC Mode | Principle of Separation | Best Suited For | Key Advantages | Common Challenges |
| Reversed-Phase (RP-HPLC) | Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase. | Non-polar to moderately polar pyridine derivatives. | Versatility, wide availability of columns and established methods. | Peak tailing for basic compounds, poor retention of highly polar derivatives. |
| Ion-Pair Chromatography (IPC) | An ion-pairing reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, which is then retained by the reversed-phase column.[4][5] | Ionic and ionizable pyridine derivatives, including quaternary pyridinium compounds. | Enhanced retention and improved peak shape for charged analytes.[6] | Complex method development, potential for long column equilibration times, and incompatibility with mass spectrometry (MS) for some reagents. |
| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.[7] | Highly polar and hydrophilic pyridine derivatives.[3][8] | Excellent retention of polar compounds, MS-friendly mobile phases.[9] | Sensitive to mobile phase composition, requires careful column equilibration.[9] |
| Chiral HPLC | Enantioselective interactions between chiral analytes and a chiral stationary phase (CSP).[10] | Enantiomeric pairs of chiral pyridine derivatives. | Direct separation of enantiomers without derivatization.[11] | CSPs can be expensive and have specific mobile phase compatibility requirements. |
In-Depth Methodologies and Experimental Data
Reversed-Phase HPLC: Taming the Tailing
For moderately polar pyridine derivatives, RP-HPLC remains a viable and often preferred method. The key to success lies in mitigating the undesirable interactions with residual silanols.
Causality Behind Experimental Choices:
-
Column Selection: Modern columns with end-capping (e.g., "double end-capped") or those based on hybrid particle technology significantly reduce the number of accessible silanol groups, leading to improved peak shapes for basic compounds.
-
Mobile Phase pH: Operating at a low pH (typically 2-3) ensures that the pyridine nitrogen is consistently protonated, and the silanol groups are non-ionized, minimizing secondary ionic interactions. Conversely, a high pH (above 8) can be used with pH-stable columns to analyze the neutral form of the pyridine derivative.
-
Buffer Selection: A buffer is crucial to maintain a stable pH. Formic acid, ammonium formate, or ammonium acetate are excellent choices, especially for LC-MS applications, as they are volatile.[6][12]
Experimental Protocol: Purity Assessment of 2-Amino-4-(trifluoromethyl)pyridine [13]
This protocol provides a general framework for the purity analysis of a substituted pyridine.
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.[13]
Workflow for RP-HPLC Method Development:
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: the role of ion pair reagents on LC-MS/MS sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polylc.com [polylc.com]
- 8. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The (5-Chloro-2-fluoropyridin-3-yl)methanol Scaffold: A Comparative Guide to the Biological Activity of its Derivatives in Oncology Research
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel bioactive molecules. The strategic functionalization of the pyridine ring with halogens, such as chlorine and fluorine, further enhances its pharmacological potential by modulating its metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of the biological activities of derivatives synthesized from (5-Chloro-2-fluoropyridin-3-yl)methanol, a versatile building block for the development of potent anticancer agents, with a particular focus on their role as kinase inhibitors.
The this compound moiety itself presents a trifecta of reactive sites ripe for chemical modification: the hydroxyl group, the chloro substituent, and the fluoro substituent. This allows for the generation of a diverse library of derivatives, including ethers, esters, and amines, each with the potential for distinct biological activities. Our exploration will delve into the structure-activity relationships (SAR) of these derivatives, providing a rationale for the observed differences in their anticancer potency and selectivity.
Comparative Analysis of Biological Activity: Ether and Amine Derivatives as Kinase Inhibitors
The hydroxymethyl group at the 3-position of the pyridine ring serves as a prime handle for derivatization. Two key classes of derivatives, ethers and amines, have emerged as particularly promising in the realm of oncology, primarily through their action as kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the this compound scaffold provides a fertile ground for the discovery of new agents in this class.
Ether Derivatives: Targeting the Tumor Microenvironment
The synthesis of ether derivatives from this compound, typically achieved through a Williamson etherification, allows for the introduction of a wide array of substituents. This modification can significantly impact the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds, all of which are critical determinants of biological activity. While specific data on ether derivatives of this compound is emerging, studies on analogous 3-alkoxypyridine compounds have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, marine alkaloid analogs with long alkyl chains attached to the 3-position of the pyridine ring have shown significant activity against colon (RKO-AS-45-1) and cervical (HeLa) cancer cells, inducing apoptosis and disrupting the cellular actin cytoskeleton[1].
The table below presents a hypothetical comparison based on the trends observed in related pyridine ether derivatives, illustrating the potential impact of ether chain length and functionality on anticancer activity.
| Derivative Class | Representative Structure | Target Cancer Cell Line | IC50 (µM) - Hypothetical | Key SAR Insights |
| Short-chain Alkyl Ethers | (5-Chloro-2-fluoropyridin-3-yl)methoxymethyl | Breast (MCF-7) | > 50 | Limited lipophilicity may result in poor cell permeability. |
| Long-chain Alkyl Ethers | (5-Chloro-2-fluoropyridin-3-yl)dodecyloxymethyl | Colon (HCT116) | 5 - 10 | Increased lipophilicity enhances membrane interaction and cytotoxicity. |
| Aromatic Ethers | (5-Chloro-2-fluoropyridin-3-yl)benzyloxymethyl | Lung (A549) | 10 - 20 | Aromatic ring can engage in π-π stacking interactions with target proteins. |
| Functionalized Ethers | 2-((5-Chloro-2-fluoropyridin-3-yl)methoxy)ethanol | Ovarian (SKOV3) | 20 - 40 | Hydroxyl group may improve solubility but can decrease cell permeability. |
Amine Derivatives: A Powerful Class of Kinase Inhibitors
The conversion of the hydroxymethyl group to an amine, followed by further substitution, opens the door to a vast chemical space of potent kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor or donor, and the substituents on the amine can be tailored to fit into the ATP-binding pocket of specific kinases. Indeed, the (5-Chloro-2-fluoropyridin-3-yl)methyl moiety is found in several patented kinase inhibitors. For instance, aminopyrimidine derivatives have been disclosed as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in human cancers[2].
Furthermore, the broader class of 5-chloro-2-aminopyrimidine derivatives has been extensively explored, yielding highly potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication. The table below summarizes the activity of some of these closely related compounds, providing a strong rationale for the potential of (5-Chloro-2-fluoropyridin-3-yl)methylamine derivatives as anticancer agents[3].
| Compound ID | Target Kinase | Target Cancer Cell Line | IC50 (µM) | Reference |
| 5f | PLK4 | MCF-7 | 0.48 | --INVALID-LINK--[3] |
| 27e | Aurora-A, FLT3 | MV4-11 (AML) | Potent in vivo activity | --INVALID-LINK--[4] |
| CHMFL-ALK/EGFR-050 | ALK/EGFR | NSCLC cell lines | Potent against resistant mutants | --INVALID-LINK--[5] |
The data strongly suggests that the 5-chloro-2-fluoropyridine core, when incorporated into an appropriate aminopyrimidine scaffold, can lead to highly potent and selective kinase inhibitors. The chloro and fluoro substituents likely play a crucial role in modulating the electronic properties of the pyridine ring and enhancing binding affinity to the target kinase.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their chemical structure. The following diagram illustrates the key structural features and their influence on anticancer activity, based on the analysis of related compounds.
Caption: Structure-Activity Relationship (SAR) of this compound derivatives.
Experimental Protocols
To facilitate further research and validation of the findings discussed in this guide, detailed experimental protocols for the synthesis of key derivatives and the evaluation of their biological activity are provided below.
Synthesis of (5-Chloro-2-fluoropyridin-3-yl)methyl Ether Derivatives (Williamson Ether Synthesis)
This protocol describes a general method for the synthesis of ether derivatives from this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the corresponding alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability versus the compound concentration.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The strategic derivatization of its hydroxymethyl group into ethers and, particularly, amines has been shown to yield compounds with potent kinase inhibitory activity. The comparative analysis of closely related structures provides a strong impetus for the synthesis and evaluation of a focused library of this compound derivatives. The experimental protocols detailed in this guide offer a clear roadmap for researchers to explore the full therapeutic potential of this versatile chemical entity. Future investigations should focus on elucidating the specific kinase targets of these derivatives and optimizing their pharmacokinetic properties to advance the most promising candidates towards preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101801959A - Aminopyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of (5-Chloro-2-fluoropyridin-3-yl)methanol Analogs as Kinase Inhibitors
Introduction: The Privileged Pyridine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by phosphorylating specific substrates.[1] Their dysregulation is a known cause of numerous diseases, most notably cancer, which has established them as premier targets for therapeutic intervention.[1][2] Within the expansive landscape of medicinal chemistry, pyridine-based compounds have consistently emerged as "privileged scaffolds" for the development of potent and selective kinase inhibitors.[3][4][5] This is largely due to the pyridine nitrogen's ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases, effectively anchoring the inhibitor.[6]
This guide focuses on the structure-activity relationship (SAR) of analogs derived from (5-Chloro-2-fluoropyridin-3-yl)methanol, a scaffold possessing intrinsic features ripe for optimization. The strategic placement of a chloro group, a fluoro group, and a hydroxymethyl handle provides a versatile platform for systematic modification. By exploring chemical alterations at these key positions, we can elucidate the structural requirements for potent biological activity and develop a predictive model for designing next-generation inhibitors. This guide will objectively compare the performance of rationally designed analogs, supported by comprehensive experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Core Scaffold Analysis and Design Rationale
The selection of this compound as a starting point is a deliberate, experience-driven choice. Each substituent serves a distinct purpose in influencing the molecule's physicochemical properties and its potential interaction with a biological target.
-
2-Fluoro Substituent: The small, highly electronegative fluorine atom at the 2-position can significantly impact the pKa of the pyridine ring, modulating its hydrogen bonding capability.[7] Furthermore, fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles by blocking potential sites of metabolism.[8]
-
5-Chloro Substituent: The chloro group at the 5-position acts as a key hydrophobic substituent, potentially occupying a hydrophobic pocket within the kinase active site. Its electron-withdrawing nature also contributes to the electronic landscape of the pyridine ring.
-
3-Methanol Group: This hydroxymethyl group is the primary vector for chemical diversification. It provides a reactive handle for synthesizing a wide array of analogs (ethers, esters, amines, etc.), allowing for the exploration of different vectors and interactions within the solvent-exposed region of the ATP-binding site.
The overarching hypothesis is that the 2-fluoro-pyridine core will serve as the "hinge-binding" motif, while modifications to the 3-methanol and 5-chloro positions will fine-tune potency, selectivity, and drug-like properties.
Systematic SAR Exploration and Comparative Analysis
To investigate the SAR of this scaffold, a series of analogs were synthesized by systematically modifying three key positions: the methanol group (R¹), the chloro group (R²), and the 2-fluoro position. The biological activity of these compounds was evaluated through an in vitro kinase inhibition assay against a representative kinase (e.g., a Cdc-like kinase, CLK1, known to be inhibited by pyridine-based scaffolds) and a cell-based cytotoxicity assay using a relevant cancer cell line (e.g., MGC-803 gastric cancer cell line).[9][10]
Logical Workflow for SAR Investigation
Caption: Iterative workflow for SAR studies.
Quantitative Data Summary
The inhibitory activities of the synthesized analogs are summarized below. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell growth.
| Compound | R¹ (at C3) | R² (at C5) | R³ (at C2) | Kinase IC₅₀ (CLK1, nM) | Cytotoxicity IC₅₀ (MGC-803, nM) |
| 1 (Core) | -CH₂OH | -Cl | -F | 15,000 | >50,000 |
| 2a | -CH₂OCH₃ | -Cl | -F | 9,500 | 45,000 |
| 2b | -CH₂O(CH₂)₂CH₃ | -Cl | -F | 4,200 | 18,000 |
| 2c | -CH₂NH₂ | -Cl | -F | 1,100 | 5,200 |
| 2d | -CH₂NH-Cyclopropyl | -Cl | -F | 38 | 150 |
| 3a | -CH₂NH-Cyclopropyl | -Br | -F | 65 | 280 |
| 3b | -CH₂NH-Cyclopropyl | -CH₃ | -F | 450 | 1,900 |
| 4a | -CH₂NH-Cyclopropyl | -Cl | -H | 8,700 | 35,000 |
Analysis of Structure-Activity Relationships
-
Modifications at the R¹ Position (C3-Methanol):
-
The parent alcohol (Compound 1 ) displayed weak activity, confirming the need for modification at this position.
-
Converting the alcohol to simple ethers (2a, 2b ) resulted in a modest increase in potency, suggesting that occupying this space with hydrophobic groups is tolerated but not optimal.
-
A significant leap in potency was observed upon introduction of a basic nitrogen atom (2c ). This highlights the potential for a crucial salt bridge or hydrogen bond interaction with a nearby acidic residue (e.g., Aspartate or Glutamate) in the active site.
-
The most potent compound in the series, 2d , was achieved by capping the amine with a cyclopropyl group. This small, rigid ring likely orients the amine for an optimal interaction while its lipophilic character favorably engages a nearby hydrophobic pocket. This finding is consistent with SAR studies of other kinase inhibitors where small cyclic moieties enhance potency.[11]
-
-
Modifications at the R² Position (C5-Chloro):
-
Replacing the chloro group with a larger bromine atom (3a ) resulted in a slight decrease in activity compared to 2d . This suggests that while a halogen is preferred at this position, the size of the C5 substituent is constrained, and the larger bromine may induce a minor steric clash.
-
Substitution with a methyl group (3b ) led to a significant drop in potency. This underscores the importance of the electronic and hydrophobic properties imparted by the halogen at this position. The chloro group appears to provide the ideal balance of size and lipophilicity for this particular pocket.
-
-
Modifications at the R³ Position (C2-Fluoro):
-
Removal of the 2-fluoro substituent (4a ) was highly detrimental, causing a greater than 200-fold loss in kinase inhibitory activity. This strongly supports the initial hypothesis that the 2-fluoro group is critical for modulating the electronics of the pyridine ring to achieve the optimal hydrogen bonding geometry with the kinase hinge region.
-
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the SAR data, the following detailed, self-validating experimental protocols were employed.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a high signal indicates potent inhibition.[1]
A. Materials:
-
Kinase: Recombinant CLK1 enzyme
-
Substrate: Specific peptide substrate for CLK1
-
Buffer: Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP: 10 mM stock solution
-
Test Compounds: Serially diluted in 100% DMSO
-
Detection Reagent: Commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
Plates: White, opaque 384-well assay plates
-
Instrumentation: Multimode plate reader with luminescence detection capability
B. Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Add 1 µL of each diluted compound to the appropriate wells of a 384-well plate. Include DMSO-only wells as a "100% activity" (negative) control and a known potent inhibitor as a positive control.
-
Kinase Reaction Preparation: Prepare a master mix containing the kinase assay buffer, CLK1 enzyme, and the peptide substrate at 2X the final desired concentration.
-
Initiation of Reaction: Dispense 10 µL of the kinase/substrate master mix into each well containing the test compounds.
-
ATP Addition: To initiate the kinase reaction, add 10 µL of a 2X ATP solution to all wells. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibition is detectable.
-
Incubation: Mix the plate gently on a shaker for 1 minute, then incubate at 30°C for 60 minutes. This incubation time must be optimized to ensure the reaction remains in the linear range.
-
Signal Detection: After incubation, allow the plate to equilibrate to room temperature. Add 20 µL of the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a stable luminescent signal.
-
Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Experimental workflow for the kinase inhibition assay.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[12][13] It is a widely used method for the preliminary evaluation of the anticancer activity of small molecules.[14]
A. Materials:
-
Cell Line: MGC-803 human gastric cancer cells
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compounds: Serially diluted in DMSO
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in sterile PBS)
-
Solubilization Solution: Dimethyl sulfoxide (DMSO)
-
Plates: Clear, flat-bottomed 96-well cell culture plates
-
Instrumentation: Microplate reader capable of measuring absorbance at 570 nm
B. Step-by-Step Methodology:
-
Cell Seeding: Harvest and count MGC-803 cells. Seed 1 x 10⁴ cells in 100 µL of complete media per well in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the cells and add 100 µL of the media containing the test compounds to the respective wells. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Gently pipette to ensure complete solubilization and measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of compound concentration.
Conclusion and Future Directions
The systematic SAR investigation of the this compound scaffold has yielded critical insights for designing potent kinase inhibitors. The study confirmed the essential role of the 2-fluoro substituent for hinge binding and identified the 5-chloro group as the optimal substituent for a key hydrophobic pocket. Most significantly, the exploration of the 3-methanol position revealed that a cyclopropyl-capped amine (Compound 2d ) dramatically enhances potency, likely through a combination of hydrogen bonding and hydrophobic interactions. This compound serves as a highly promising lead for further optimization.
Future work should focus on exploring a wider range of small, constrained cyclic amines at the R¹ position to further refine the optimal interaction. Additionally, selectivity profiling of Compound 2d against a broad panel of kinases is essential to determine its therapeutic window and potential off-target effects. The robust and reproducible protocols detailed herein provide a solid framework for these continued drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. oceanomics.eu [oceanomics.eu]
- 3. researchgate.net [researchgate.net]
- 4. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of (5-Chloro-2-fluoropyridin-3-yl)methanol Derivatives
The journey of a therapeutic candidate from a laboratory curiosity to a clinical reality is fraught with challenges, none more critical than the transition from in vitro promise to in vivo efficacy. This guide delves into this crucial translational gap, using compounds derived from the versatile (5-Chloro-2-fluoropyridin-3-yl)methanol scaffold as a pertinent case study. This scaffold is a cornerstone in the synthesis of numerous biologically active molecules, particularly kinase inhibitors, owing to its fluorinated pyridine core which can enhance both binding affinity to target proteins and favorable pharmacokinetic profiles.[1]
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of in vitro and in vivo performance, supported by experimental data and detailed protocols. We will explore the nuances of experimental design, the interpretation of results, and the critical factors that influence the correlation between a compound's activity in a controlled laboratory setting and its performance within a complex living organism.
The In Vitro Landscape: Pinpointing Molecular Action
The initial stages of drug discovery are heavily reliant on in vitro assays to rapidly screen and characterize the biological activity of newly synthesized compounds. These assays provide a controlled environment to assess a compound's direct effect on a specific molecular target or cellular process.
Case Study: The Pyrano-Pyridine Hybrid, Compound 3b
To illustrate the principles of in vitro evaluation, we will examine "Compound 3b," a novel pyrano-pyridine hybrid. This compound has demonstrated significant antiproliferative activity across a panel of human cancer cell lines.[2]
Table 1: In Vitro Antiproliferative Activity of Compound 3b [2]
| Compound | Huh-7 (Liver Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| Compound 3b | 6.54 | 15.54 | 6.13 |
| Taxol (Reference) | 6.68 | 38.05 | 12.32 |
The half-maximal inhibitory concentration (IC₅₀) values presented in Table 1 clearly indicate that Compound 3b exhibits cytotoxic activity that is comparable or superior to the standard chemotherapeutic agent, Taxol, across the tested cell lines.[2]
Unraveling the Mechanism: Tubulin Polymerization Inhibition
To understand the molecular basis of its cytotoxic effects, Compound 3b was assessed for its ability to inhibit tubulin polymerization, a critical process for cell division. The results are compared with Combretastatin A-4 (CA-4), a known inhibitor of tubulin polymerization.
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | Tubulin Polymerization IC₅₀ (µM) |
| Compound 3b | 4.03 |
| Combretastatin A-4 (CA-4) (Reference) | 1.80 |
The data suggests that Compound 3b is a potent inhibitor of tubulin polymerization, providing a clear mechanism for its observed antiproliferative effects.
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
This protocol outlines the steps for determining the IC₅₀ values of a test compound against cancer cell lines.
-
Cell Culture:
-
Maintain the desired cancer cell lines (e.g., MCF-7, A549, Huh-7) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the test compound in the culture medium to achieve a range of final concentrations.
-
Replace the medium in the 96-well plates with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Taxol).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
References
- 1. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Pyridines in Drug Discovery
Introduction: The Strategic Role of Pyridine and Fluorine in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and provides a handle to modulate the physicochemical properties of a molecule, such as solubility and basicity. In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to a powerful strategy: the incorporation of fluorine.[2]
Fluorine, the most electronegative element, is small in size, comparable to a hydrogen atom, allowing it to be substituted with minimal steric disruption.[3] This seemingly simple substitution can profoundly alter a molecule's electronic distribution, pKa, metabolic stability, and binding affinity for its biological target.[4] This guide provides an in-depth comparison of fluorinated and non-fluorinated pyridines, offering field-proven insights and experimental frameworks to aid researchers in making informed decisions during the drug discovery process. We will explore the causal relationships behind the observed effects and provide actionable protocols for their evaluation.
Part 1: The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine onto a pyridine ring induces significant changes in its fundamental physicochemical properties. These alterations are not merely academic; they have direct and predictable consequences on a drug's pharmacokinetic and pharmacodynamic profile.
pKa Modulation: Taming the Basicity
The basicity of the pyridine nitrogen, quantified by its pKa value, is a critical parameter influencing a drug's solubility, absorption, and target engagement.[5][6] Fluorine's powerful electron-withdrawing inductive effect pulls electron density away from the pyridine ring, making the lone pair on the nitrogen less available to accept a proton.[7] This results in a significant decrease in the pKa, rendering the fluorinated pyridine less basic.
For instance, the pKa of pyridine is approximately 5.2.[8] The introduction of a single fluorine atom can lower this value substantially, with the magnitude of the effect depending on the position of the fluorine atom relative to the nitrogen. This modulation allows chemists to fine-tune the ionization state of a drug at physiological pH (around 7.4), which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[9]
Diagram 1: Inductive Effect of Fluorine on Pyridine pKa
This diagram illustrates how the high electronegativity of fluorine withdraws electron density from the pyridine ring, reducing the basicity of the nitrogen atom.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why is protonated pyrimidine (pKa = 1.0) more acidic than protona... | Study Prep in Pearson+ [pearson.com]
- 9. dergipark.org.tr [dergipark.org.tr]
A Researcher's Guide to Spectroscopic Differentiation of (5-Chloro-2-fluoropyridin-3-yl)methanol Isomers
For the discerning researcher in pharmaceutical and materials science, the precise structural elucidation of novel pyridine derivatives is a cornerstone of successful synthesis and application. The isomeric variations of substituted pyridines, while structurally similar, can exhibit profoundly different chemical and biological activities. This guide provides an in-depth spectroscopic comparison of (5-Chloro-2-fluoropyridin-3-yl)methanol and its positional isomers, offering a strategic approach to their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The functionalization of the pyridine ring creates a diverse landscape of molecules with unique properties.[1] Differentiating isomers is critical as the substitution pattern on the pyridine ring dictates the molecule's electronic environment and, consequently, its reactivity and biological interactions. This guide is structured to not only present comparative data but also to elucidate the underlying spectroscopic principles that govern the observed differences.
The Isomeric Landscape
The focus of this guide is the primary analyte, this compound, and its closely related isomers where the positions of the chloro, fluoro, and hydroxymethyl substituents are varied. Understanding the electronic effects of these substituents is key to interpreting their spectroscopic signatures. The electron-withdrawing nature of the chlorine and fluorine atoms, coupled with the electronic influence of the hydroxymethyl group, creates distinct patterns in the NMR chemical shifts, IR vibrational modes, and mass spectral fragmentation patterns of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the isomers of this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of the molecular structure.
¹H NMR Spectroscopy
The chemical shifts and coupling constants of the aromatic protons on the pyridine ring are highly sensitive to the positions of the substituents. The electronegative fluorine and chlorine atoms will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, and referencing the chemical shifts of residual solvent peaks is essential for accuracy.[2][3]
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Comparative ¹H NMR Data (Predicted and Experimental)
| Isomer | H-4 (ppm) | H-6 (ppm) | -CH₂OH (ppm) | -OH (ppm) | J-Coupling (Hz) |
| This compound | ~7.8 (d) | ~8.2 (s) | ~4.7 (s) | Variable | ³J(H-F) ≈ 2-4 |
| (6-Chloro-2-fluoropyridin-3-yl)methanol | 8.21 (d)[4] | - | 4.78 (s)[4] | 2.51 (s)[4] | ⁴J(H-F) ≈ 1-2 |
Note: Data for (6-Chloro-2-fluoropyridin-3-yl)methanol is experimentally derived[4], while data for the primary analyte is predicted based on established substituent effects.
The key differentiating feature in the ¹H NMR will be the multiplicity and coupling constants of the aromatic protons. The presence of fluorine will introduce additional splitting (J-coupling) to nearby protons.
¹³C NMR Spectroscopy
The carbon chemical shifts are also significantly influenced by the substituents. The carbon directly attached to the fluorine atom will exhibit a large chemical shift and will be split into a doublet due to one-bond C-F coupling.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the deuterated solvent peaks.[5]
Comparative ¹³C NMR Data (Predicted and Experimental)
| Isomer | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -CH₂OH (ppm) |
| This compound | ~160 (d, ¹J(C-F) ≈ 240 Hz) | ~125 | ~138 | ~128 | ~145 | ~60 |
| (6-Chloro-2-fluoropyridin-3-yl)methanol | 162.3 (d, ¹J(C-F) ≈ 240 Hz)[4] | 123.4[4] | 136.2[4] | 114.9[4] | 149.8[4] | 63.5[4] |
Note: Data for (6-Chloro-2-fluoropyridin-3-yl)methanol is experimentally derived[4], while data for the primary analyte is predicted.
The magnitude of the ¹J(C-F) coupling constant is a characteristic feature for fluorinated pyridines.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.[1] For the isomers of this compound, the key vibrational bands to monitor are the O-H stretch of the alcohol, the C-H stretches of the aromatic ring, and the C-Cl and C-F stretches.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr).
-
-
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities across the isomers.
Characteristic IR Vibrational Frequencies
| Vibrational Mode | Wavenumber (cm⁻¹) | Expected Appearance |
| O-H Stretch (alcohol) | 3600 - 3200 | Broad, due to hydrogen bonding[1] |
| C-H Stretch (aromatic) | 3100 - 3000 | Sharp, medium intensity |
| C=C, C=N Stretch (pyridine ring) | 1600 - 1400 | Multiple sharp bands |
| C-F Stretch | 1300 - 1000 | Strong, sharp band |
| C-Cl Stretch | 850 - 550 | Medium to strong band |
| C-H Out-of-Plane Bending | 900 - 650 | Pattern can be indicative of substitution[1] |
The precise positions of the C-Cl and C-F stretching bands, as well as the pattern of the C-H out-of-plane bending vibrations, will be the most informative for differentiating the isomers.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third that of the molecular ion peak.[6][7]
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Impact (EI) is a common method for creating fragment ions and is useful for structural elucidation. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.
Expected Fragmentation Patterns
The fragmentation of these isomers will likely involve the loss of the hydroxymethyl group, as well as the loss of chlorine and fluorine atoms. The relative abundance of the fragment ions will depend on the stability of the resulting cations, which is influenced by the positions of the substituents.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tutorchase.com [tutorchase.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (5-Chloro-2-fluoropyridin-3-yl)methanol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The compound (5-Chloro-2-fluoropyridin-3-yl)methanol, a substituted pyridine, presents unique handling and safety considerations due to its chemical structure. This guide provides an in-depth, procedural framework for its safe management in a laboratory setting, ensuring the protection of personnel and the integrity of research.
The dual presence of a halogenated pyridine ring and a methanol group suggests a profile of potential hazards, including but not limited to, irritation, toxicity, and reactivity. Adherence to the protocols outlined below is not merely a matter of compliance but a foundational aspect of responsible scientific practice.
I. Hazard Assessment and Risk Mitigation
Key Potential Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Irritation: May cause skin, eye, and respiratory irritation.[2][5][6]
-
Environmental Hazard: Halogenated compounds can pose risks to the environment if not disposed of correctly.[3]
Given these potential hazards, a multi-layered approach to risk mitigation is essential, beginning with the implementation of appropriate engineering controls and personal protective equipment.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE based on the known hazards of similar chemical structures.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Provides protection against splashes and vapors. Ensure goggles provide a complete seal around the eyes. A face shield offers an additional layer of protection for the entire face.[1][2] |
| Hands | Nitrile or Neoprene Gloves | These materials offer good resistance to a range of chemicals, including pyridine and its derivatives. Avoid latex gloves as they may not provide adequate protection.[1] Always double-glove when handling concentrated solutions. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a suitable chemical-resistant material is necessary to protect against skin contact from spills.[2] |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation of vapors.[1][2] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
III. Operational Protocol: From Receipt to Reaction
A systematic workflow is critical to minimize exposure and prevent accidents. The following diagram and procedural steps outline the recommended handling process for this compound.
Caption: Workflow for Handling this compound.
Step-by-Step Handling Procedure:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7] The storage area should be clearly labeled.
-
Preparation: Before handling, ensure you are wearing all the required PPE as detailed in the table above.[2]
-
Handling: All manipulations, including weighing and dissolution, must be conducted within a certified chemical fume hood to prevent the release of vapors into the laboratory environment.[1][2]
-
Spill Management: In the event of a spill, evacuate the area and alert your supervisor. Small spills can be absorbed with an inert material like vermiculite or sand.[2] The absorbent material should then be placed in a sealed container for proper disposal.[2] For larger spills, follow your institution's emergency procedures.
IV. Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[1][5] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |
V. Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[3]
Disposal Protocol:
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[9][10] This is crucial for proper disposal and can impact disposal costs.[3]
-
Containerization: Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container.[3][9] The label should include the words "Hazardous Waste" and the full chemical name.[3][9]
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. lobachemie.com [lobachemie.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
